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  • Product: 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Core Science & Biosynthesis

Foundational

The Structural Paradigm and Synthetic Utility of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane in Modern Therapeutics

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to enhance metabolic stability, solubility, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to enhance metabolic stability, solubility, and target selectivity. The spirocyclic core 7-azaspiro[3.5]nonane [1] represents a highly privileged bioisostere for piperidine and morpholine rings.

Within this chemical space, 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane serves as a critical, high-value synthetic intermediate. Featuring a tert-butyloxycarbonyl (Boc) protected piperidine nitrogen and an enol ether moiety on the cyclobutane ring, this compound acts as a "masked aldehyde." It is predominantly utilized to synthesize 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde (CAS 1346556-73-7)[][3], a foundational building block for Proteolysis Targeting Chimeras (PROTACs)[4], Bcl-2 inhibitors[5], and LXRβ agonists.

This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis, and validated experimental protocols.

Structural Chemistry and Physicochemical Profiling

The architecture of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is defined by two fused rings sharing a single quaternary carbon (spiro atom at position 4).

  • The Piperidine Ring (Positions 5-9): The nitrogen at position 7 is protected by a Boc group, which suppresses the inherent nucleophilicity of the secondary amine during strong basic conditions (e.g., Wittig olefination) and enhances the lipophilicity of the intermediate for easier chromatographic purification.

  • The Cyclobutane Ring (Positions 1-3): The 2-position features a methoxymethylene group ( =CH−O−CH3​ ). This enol ether is a geometrically stable but chemically reactive functional group that allows chemists to bypass the instability of direct cyclobutane formylation.

Table 1: Physicochemical and Structural Properties
PropertySpecification / Value
Chemical Name 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane
Molecular Formula C15​H25​NO3​
Molecular Weight 267.37 g/mol
Base Scaffold 7-azaspiro[3.5]nonane (CAS 766-34-7)[1]
Downstream Product 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde (CAS 1346556-73-7)[3]
Protecting Group tert-Butyloxycarbonyl (Boc)
Physical State Colorless to pale yellow viscous oil
Solubility Profile Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H2​O
Isomerism Exists as an inseparable mixture of E and Z isomers

Mechanistic Synthesis: The Wittig-Enol Ether Pathway

The synthesis of the methoxymethylene intermediate relies on the Wittig olefination of 7-Boc-7-azaspiro[3.5]nonan-2-one. The inherent ring strain of the cyclobutanone moiety significantly enhances its electrophilicity, facilitating rapid and high-yielding ylide addition.

The reaction utilizes (methoxymethyl)triphenylphosphonium chloride or bromide[6] deprotonated by a strong base (typically Potassium tert-butoxide, t-BuOK). The resulting enol ether is subsequently subjected to mild acid hydrolysis to yield the highly desired 2-carbaldehyde building block.

Pathway K 7-Boc-7-azaspiro[3.5]nonan-2-one (Electrophile) E 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane (Enol Ether) K->E Base (t-BuOK) THF, -78°C to RT W Ph3P=CHOMe (Wittig Reagent) W->E Ylide Addition A 7-Boc-7-azaspiro[3.5]nonane- 2-carbaldehyde (Target Scaffold) E->A Mild Acid Hydrolysis (1N HCl, THF)

Fig 1: Synthetic pathway from spirocyclic ketone to aldehyde via the enol ether intermediate.

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate specific causality checkpoints to ensure experimental integrity.

Protocol A: Synthesis of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (Wittig Olefination)

Objective: Convert the cyclobutanone core to the enol ether while preserving the Boc protecting group.

  • Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium bromide (1.5 eq)[6] in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C.

    • Causality: Anhydrous conditions are critical; trace water will prematurely quench the ylide, forming triphenylphosphine oxide and terminating the reaction.

  • Base Addition: Add Potassium tert-butoxide (t-BuOK, 1.5 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: The solution will turn a deep red/orange color, confirming the successful generation of the phosphorus ylide.

  • Electrophile Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous THF.

    • Causality: The -78 °C temperature controls the exothermic addition and prevents base-catalyzed ring-opening or enolization of the strained cyclobutanone.

  • Propagation & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides mild protonation to destroy unreacted ylide without creating a highly acidic environment that could cleave the Boc group.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the enol ether as a pale oil.

Protocol B: Acid-Catalyzed Hydrolysis to the Aldehyde

Objective: Unmask the enol ether to form 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde[3].

  • Solvation: Dissolve the enol ether from Protocol A in a 4:1 mixture of THF and H2​O .

  • Hydrolysis: Add 1N aqueous HCl dropwise at 0 °C until the pH reaches ~3. Stir for 2 hours, allowing the mixture to reach room temperature.

    • Causality: The enol ether double bond is rapidly protonated, followed by water attack and elimination of methanol. 1N HCl is strong enough to hydrolyze the enol ether but mild enough (at this duration) to leave the Boc group intact.

    • Validation Checkpoint: Monitor by TLC (UV/KMnO4). The enol ether spot will disappear, replaced by a lower Rf spot corresponding to the aldehyde.

  • Neutralization: Carefully neutralize with saturated aqueous NaHCO3​ to pH 7 to halt any potential Boc deprotection. Extract with DCM, dry, and concentrate.

Applications in Targeted Protein Degradation (PROTACs)

The downstream derivatives of this scaffold, particularly 7-Boc-(7-azaspiro[3.5]nonane)-2-methanamine, are extensively utilized as rigidified linkers in PROTAC synthesis[4].

Traditional PROTACs utilize flexible PEG or alkyl chains, which incur a high entropic penalty upon ternary complex formation (Target-PROTAC-Ligase). By incorporating the spiro[3.5]nonane core, chemists restrict the conformational degrees of freedom. This rigidification precisely vectors the E3 ligase (e.g., CRBN or VHL) toward the target protein (e.g., IRAK4 or Androgen Receptor), often resulting in sub-nanomolar degradation concentrations ( DC50​ ).

PROTAC_Mechanism Target Target Protein (e.g., IRAK4) Linker Spirocyclic Linker (7-azaspiro[3.5]nonane) Target->Linker Warhead Ligase E3 Ligase (e.g., CRBN) Linker->Ligase Degron Degradation Proteasomal Degradation Ligase->Degradation Ubiquitination

Fig 2: Mechanism of spirocycle-linked PROTACs inducing targeted protein degradation.

Analytical Characterization Strategies

To analytically validate the successful synthesis of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • 1H NMR ( CDCl3​ , 400 MHz):

    • The defining feature of the enol ether is the vinylic proton ( =CH−O−CH3​ ), which typically appears as a sharp singlet or closely coupled multiplet in the 5.80 – 6.20 ppm region.

    • The methoxy group ( −OCH3​ ) will present as a distinct, highly integrated singlet near 3.55 ppm .

    • The Boc protecting group is easily identifiable as an intense 9H singlet at 1.45 ppm .

  • LC-MS: Under standard electrospray ionization (ESI+), the Boc group often undergoes in-source fragmentation. Analysts should look for the [M+H−tBu]+(m/z212) or [M+H−Boc]+(m/z168) peaks rather than solely relying on the parent mass ( m/z268 ).

References

  • Synthonix. 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde - [A7204]. Retrieved from:[Link]

  • PubChem. 7-Azaspiro(3.5)nonane | CID 20277171. Retrieved from: [Link]

  • Google Patents. WO2019210828A1 - Bcl-2 INHIBITORS.

Sources

Exploratory

Mechanism of Formation for 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane: An In-Depth Technical Guide

Introduction & Scientific Context Spirocyclic scaffolds, such as azaspiro[3.5]nonanes, have become privileged building blocks in modern medicinal chemistry and drug development[1]. They offer increased sp³ character, whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Spirocyclic scaffolds, such as azaspiro[3.5]nonanes, have become privileged building blocks in modern medicinal chemistry and drug development[1]. They offer increased sp³ character, which generally improves metabolic stability and aqueous solubility compared to flat aromatic systems, while providing unique spatial exit vectors for substituents.

The synthesis of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane from its ketone precursor, 7-Boc-7-azaspiro[3.5]nonan-2-one, represents a critical homologation step. This transformation converts the cyclobutanone moiety into an enol ether via a Wittig reaction[2]. This intermediate can subsequently be hydrolyzed to an aldehyde, making it a highly versatile node in complex synthetic pathways, a sequence historically known as the Wittig-Levine reaction[3].

Core Mechanism of Formation

The formation of the methoxymethylene exocyclic double bond proceeds via the classic Wittig olefination mechanism, specifically utilizing methoxymethylenetriphenylphosphorane[4]. The reaction involves the precise orchestration of a destabilized phosphorus ylide with a sterically accessible, highly strained cyclobutanone.

  • Step 1: Ylide Generation. The reaction is initiated by the deprotonation of (methoxymethyl)triphenylphosphonium chloride. Because the resulting ylide lacks an electron-withdrawing group to delocalize the carbanion's negative charge, it is considered "destabilized"[3]. Consequently, a strong, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) is required, and the reaction must be performed at low temperatures (-78 °C) to prevent ylide decomposition[2].

  • Step 2: Nucleophilic Attack. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 7-Boc-7-azaspiro[3.5]nonan-2-one. The inherent ring strain of the cyclobutane system enhances the electrophilicity of the carbonyl, facilitating rapid attack[4].

  • Step 3: Oxaphosphetane Formation. The initial nucleophilic addition forms a transient betaine intermediate. Driven by the high oxophilicity of phosphorus, this intermediate rapidly undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring[4].

  • Step 4: Cycloreversion. As the reaction mixture is warmed to room temperature, the oxaphosphetane undergoes a stereospecific syn-cycloreversion. The thermodynamic driving force for this step is the formation of the exceptionally strong P=O double bond in the byproduct, triphenylphosphine oxide (Ph₃P=O), yielding the desired enol ether[4].

Structural Insight: While Wittig reactions with destabilized ylides typically yield a mixture of Z and E isomers, the spirocyclic core of 7-azaspiro[3.5]nonan-2-one possesses a plane of symmetry bisecting the cyclobutane ring. Therefore, the exocyclic double bond formed at C2 does not exhibit E/Z isomerism, yielding a single geometric product.

Experimental Protocols & Causality

To ensure high yields and reproducibility, the protocol must be treated as a self-validating system. Each step is designed to monitor the integrity of the reactive intermediates.

Table 1: Quantitative Data Summary for Reaction Parameters

Reagent/ParameterFunctionEquivalentsOptimal ConditionsExpected Yield
7-Boc-7-azaspiro[3.5]nonan-2-oneElectrophile1.0 eqAnhydrous THFN/A
(Methoxymethyl)triphenylphosphonium chlorideYlide Precursor1.5 - 2.0 eqDry, inert atmosphereN/A
Potassium tert-butoxide (KOtBu)Strong Base1.5 - 2.0 eq1M in THF, -78 °CN/A
Temperature ProfileKinetic ControlN/A-78 °C (1h) → RT (2h)> 80%

Step-by-Step Methodology:

  • Preparation of the Ylide:

    • Action: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF under an argon or nitrogen atmosphere. Cool the suspension to -78 °C[2].

    • Causality: Anhydrous conditions are critical; trace water will rapidly protonate and quench the highly basic ylide. The low temperature prevents premature decomposition of the destabilized ylide.

    • Action: Add KOtBu (1.5 eq, 1M in THF) dropwise over 15 minutes[2].

    • Validation: The suspension will transition to a deep blood-red color, visually confirming the successful formation of the active methoxymethylenetriphenylphosphorane ylide[3].

  • Electrophile Addition:

    • Action: Dissolve 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide at -78 °C[2].

    • Causality: Dropwise addition prevents localized temperature spikes (exothermic addition) which could lead to side reactions or ylide degradation.

  • Cycloreversion and Completion:

    • Action: Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C) over 1 to 2 hours[2].

    • Causality: The initial low temperature traps the kinetic oxaphosphetane intermediate. Warming provides the thermal energy required to overcome the activation barrier for cycloreversion, extruding Ph₃P=O and forming the enol ether.

    • Validation: TLC (Thin Layer Chromatography) monitoring should show the complete consumption of the ketone starting material and the appearance of a less polar, UV-active product spot.

  • Workup and Purification:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: NH₄Cl safely neutralizes any unreacted base or ylide without hydrolyzing the acid-sensitive enol ether product.

    • Action: Purify via silica gel chromatography.

    • Crucial Note: Enol ethers are highly sensitive to acidic hydrolysis[4]. Pre-treating the silica gel with 1% triethylamine (Et₃N) is strongly recommended to neutralize the slightly acidic silica and prevent degradation of the methoxymethylene group back to an aldehyde during column chromatography.

Visualizations

Workflow A Phosphonium Salt (MeOCH2PPh3Cl) C Phosphorus Ylide (Destabilized) A->C B Strong Base (KOtBu, THF, -78°C) B->C Deprotonation E Nucleophilic Attack & Cyclization C->E D 7-Boc-7-azaspiro[3.5]nonan-2-one D->E F Oxaphosphetane Intermediate E->F G Cycloreversion (Warming to RT) F->G H 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane G->H Desired Product I Ph3P=O (Byproduct) G->I Driving Force

Synthetic workflow and logical progression of the Wittig olefination.

Mechanism Y Y N Nucleophilic Addition Ylide Carbanion attacks C=O of Cyclobutanone Y->N -78 °C B Betaine Intermediate Alkoxide / Phosphonium (Transient) N->B Fast O Oxaphosphetane Formation 4-Membered P-O-C-C Ring B->O Ring Closure C Cycloreversion Syn-Elimination O->C Warming to RT P Product Formation Enol Ether + Triphenylphosphine Oxide C->P High Thermodynamic Stability of P=O

Step-by-step molecular mechanism of the Wittig reaction.

Sources

Foundational

Unlocking Three-Dimensional Space: A Technical Guide to the Crystallographic Data and 3D Conformation of Spiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The spiro[3.5]nonane scaffold, a unique bicyclic system featuring a cyclobutane ring fused to a cyclohexane ring through a single quaternary carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.5]nonane scaffold, a unique bicyclic system featuring a cyclobutane ring fused to a cyclohexane ring through a single quaternary carbon, has garnered significant attention in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational rigidity offer a compelling structural motif for the design of novel therapeutics and functional materials.[1] This in-depth technical guide provides a comprehensive overview of the crystallographic data and three-dimensional conformation of spiro[3.5]nonane derivatives. While publicly available single-crystal X-ray diffraction data for this specific class of compounds is limited, this guide synthesizes current knowledge from spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), and computational modeling to elucidate the conformational preferences of the spiro[3.5]nonane core. We will explore the subtle interplay of steric and electronic factors that govern the puckering of the constituent rings and the overall molecular topology. This guide is intended to be a valuable resource for researchers seeking to leverage the unique structural features of spiro[3.5]nonane derivatives in their discovery and development programs.

The Spiro[3.5]nonane Core: A Gateway to Structural Diversity

Spirocyclic systems are characterized by two rings connected at a single, shared carbon atom, known as the spiro atom. This arrangement imparts a high degree of sp³ character and a well-defined three-dimensional geometry, attributes that are increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds.[1] The spiro[3.5]nonane framework, with its constituent cyclobutane and cyclohexane rings, presents a fascinating case study in conformational analysis. The inherent strain of the cyclobutane ring and the conformational flexibility of the cyclohexane ring create a unique and tunable structural landscape.

The orientation of substituents on the spiro[3.5]nonane core is critical for molecular recognition and biological activity. Understanding the preferred three-dimensional arrangement of these molecules is therefore paramount for rational drug design.

Conformational Analysis: A Multi-faceted Approach

The determination of the three-dimensional structure of spiro[3.5]nonane derivatives relies on a combination of experimental and computational techniques. While single-crystal X-ray crystallography offers the most definitive insight into the solid-state conformation, its application to specific spiro[3.5]nonane derivatives is not extensively documented in publicly accessible databases. Consequently, solution-state NMR spectroscopy and in silico computational analysis emerge as the primary tools for elucidating their conformational dynamics.

Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution.[2] Chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) data provide a wealth of information about the spatial arrangement of atoms.[3]

For spiro[3.5]nonane derivatives, ¹H and ¹³C NMR are instrumental. For instance, in the case of cis- and trans-spiro[3.5]nonane-1,3-diol, the chemical shifts and coupling patterns of the protons on the hydroxyl-bearing carbons can differentiate between the two diastereomers.[4] The axial or equatorial disposition of substituents on the cyclohexane ring significantly influences the observed coupling constants, allowing for the deduction of the dominant chair conformation.

A study on naturally occurring spiro[3.5]nonane lactones, cryptolaevilactones, utilized extensive 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) to determine the relative configurations. The analysis of coupling constants and NOE correlations suggested that the cyclohexene ring in these complex derivatives adopts a half-chair conformation.[5] This highlights the power of NMR in dissecting the intricate conformations of even highly substituted spiro[3.5]nonane systems.

The Role of Computational Chemistry

In the absence of extensive crystallographic data, computational modeling provides a valuable framework for understanding the conformational landscape of spiro[3.5]nonane derivatives.[6] Molecular mechanics and quantum mechanics calculations can be employed to predict the relative energies of different conformers and to map the potential energy surface for ring puckering.[7]

These computational approaches can be used to:

  • Predict the most stable conformations of the cyclobutane and cyclohexane rings.

  • Analyze the influence of substituents on conformational preferences.

  • Calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles.

  • Generate theoretical NMR parameters that can be compared with experimental data for validation.

A computational study on the transition states of aza-spiro ring formations demonstrated the utility of analyzing Cremer-Pople puckering parameters to understand conformational preferences in complex reactions.[6] Such in silico methods are invaluable for rationalizing stereochemical outcomes and for designing derivatives with specific conformational properties.

The 3D Conformation of the Spiro[3.5]nonane Scaffold

The conformation of the spiro[3.5]nonane system is primarily dictated by the interplay between the puckering of the cyclobutane ring and the chair, boat, or twist-boat conformation of the cyclohexane ring.

Cyclobutane Ring Puckering

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. The degree of puckering is influenced by the substitution pattern.

Cyclohexane Ring Conformation

The cyclohexane ring in spiro[3.5]nonane derivatives typically adopts a chair conformation, which minimizes both angular and torsional strain. The presence of the spiro-fused cyclobutane ring can, however, introduce some distortion to the ideal chair geometry. Substituents on the cyclohexane ring will adopt either axial or equatorial positions to minimize steric interactions, following the well-established principles of conformational analysis.

The following diagram illustrates the key conformational features of the spiro[3.5]nonane core.

Caption: Conformational representation of the spiro[3.5]nonane scaffold.

Experimental Protocols

Synthesis of Spiro[3.5]nonane Derivatives

A general approach to the synthesis of the spiro[3.5]nonane core involves the reduction of the corresponding spiro[3.5]nonan-1-one.[4]

Protocol: Reduction of Spiro[3.5]nonan-1-one to Spiro[3.5]nonane-1,3-diol

  • Dissolution: Dissolve spiro[3.5]nonan-1-one (1.0 g, 7.2 mmol) in methanol (20 mL) in a round-bottom flask at 0 °C.

  • Reduction: Add sodium borohydride (0.33 g, 8.7 mmol) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. Quench the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting crude mixture of cis and trans diols can be separated by column chromatography on silica gel.[4]

Conformational Analysis by NMR Spectroscopy

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Prepare a solution of the purified spiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

  • 2D NMR Acquisition: Perform 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, to establish proton-proton and proton-carbon correlations and to identify through-space interactions.

  • Data Analysis:

    • Assign all proton and carbon signals.

    • Measure ³JHH coupling constants from the high-resolution ¹H NMR spectrum to determine dihedral angles and infer the relative stereochemistry of substituents on the cyclohexane ring.

    • Analyze NOESY/ROESY correlations to identify protons that are in close spatial proximity, providing evidence for the dominant conformation.

The following diagram outlines a typical workflow for the conformational analysis of spiro[3.5]nonane derivatives.

G cluster_workflow Conformational Analysis Workflow synthesis Synthesis & Purification of Spiro[3.5]nonane Derivative nmr NMR Spectroscopic Analysis (1D & 2D NMR) synthesis->nmr comp Computational Modeling (Molecular Mechanics/Quantum Mechanics) synthesis->comp data_analysis Data Integration & Analysis nmr->data_analysis comp->data_analysis conformation Elucidation of 3D Conformation & Conformational Dynamics data_analysis->conformation

Caption: Integrated workflow for 3D conformational analysis.

Tabular Summary of Spectroscopic Data

The following table summarizes key spectroscopic data for representative spiro[3.5]nonane derivatives, which are crucial for their conformational assessment.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Observations for Conformational AnalysisReference
cis-Spiro[3.5]nonane-1,3-diol~3.8 (m, 2H, CH-OH), ~2.5 (br s, 2H, OH), 1.6-1.9 (m, 12H, CH₂)~70 (CH-OH), ~35 (spiro-C), ~30 (CH₂), ~25 (CH₂)Complex multiplets suggest conformational averaging or similar environments for the CH-OH protons.[4]
trans-Spiro[3.5]nonane-1,3-diol~4.1 (m, 1H, CH-OH axial), ~3.6 (m, 1H, CH-OH equatorial), ~2.3 (br s, 2H, OH), 1.5-2.0 (m, 12H, CH₂)~72 (CH-OH), ~68 (CH-OH), ~36 (spiro-C), ~32 (CH₂), ~28 (CH₂), ~24 (CH₂)Distinct signals for axial and equatorial CH-OH protons indicate a more locked conformation.[4]
Spiro[3.5]nonane-1,3-dione11.02 (br s, 1H), 5.17 (s, 1H), 2.45-2.25 (m, 4H), 1.90-1.75 (m, 2H), 1.75-1.65 (m, 4H) (in DMSO-d₆)186.22, 103.55, 44.69, 38.35, 31.48, 14.61 (in DMSO-d₆)The presence of a single sharp signal for the enolic proton suggests a dominant tautomeric form.[8]

Conclusion and Future Outlook

The spiro[3.5]nonane scaffold represents a valuable building block in the design of molecules with tailored three-dimensional structures. While a comprehensive library of crystallographic data for this class of compounds is yet to be established in the public domain, this guide demonstrates that a combination of high-resolution NMR spectroscopy and computational modeling provides a robust framework for elucidating their conformational preferences. The insights gained from such studies are critical for understanding structure-activity relationships and for the rational design of novel spiro[3.5]nonane derivatives with desired biological or material properties. Future work should focus on obtaining single-crystal X-ray structures of a diverse set of spiro[3.5]nonane derivatives to provide a more complete and definitive picture of their solid-state conformations, which will serve as a valuable benchmark for validating and refining computational and solution-state models.

References

  • Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol. BenchChem.
  • Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. BenchChem.
  • Spiro(3.5)nonane | C9H16 | CID 12651160. PubChem. [Link]

  • Cahn-Ingold-Prelog Rules: Spiro Compounds. Yale University. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • Spiro[3.5]nonane-6,8-dione (C9H12O2). PubChemLite. [Link]

  • Spiro[3.5]nonane-7-carboxylic acid. CAS Common Chemistry. [Link]

  • Cahn-Ingold-Prelog Rules: Spiro Compounds (Alternative Link). Yale University. [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

  • Spiro(3.5)nonane-1,3-dione | C9H12O2 | CID 11607946. PubChem. [Link]

  • spiro[3.5]nonan-1-one. Chemical Synthesis Database. [Link]

  • Ishimaru, K., et al. (2019). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. Journal of Natural Products, 82(3), 555-561. [Link]

  • Tormena, C. F. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 16(3b), 537-550. [Link]

  • LaPlante, S. R., et al. (2018). NMR free ligand conformations and atomic resolution dynamics. Journal of Biomolecular NMR, 72(3-4), 121-135. [Link]

  • Conformational Analysis. St. Olaf College. [Link]

Sources

Exploratory

Escaping Flatland: The Strategic Role of 7-Azaspiro[3.5]nonane in Modern Drug Discovery

Introduction: The Three-Dimensional Imperative For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings to build drug candidates. While synthetically accessible, this "flatland" approach f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Three-Dimensional Imperative

For decades, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings to build drug candidates. While synthetically accessible, this "flatland" approach frequently leads to high attrition rates in clinical trials due to poor aqueous solubility, suboptimal pharmacokinetic profiles, and promiscuous off-target binding. As a Senior Application Scientist, I have observed a paradigm shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) in molecular scaffolds.

Spirocycles—characterized by two rings sharing a single quaternary carbon atom—force a rigid, three-dimensional conformation. Among these, the 7-azaspiro[3.5]nonane building block has emerged as a highly versatile scaffold. By projecting pharmacophores into specific vectors, this core enhances shape complementarity with complex protein binding pockets while simultaneously optimizing physicochemical properties.

Physicochemical Profiling: The Causality of Scaffold Selection

The decision to incorporate a 7-azaspiro[3.5]nonane core is rarely arbitrary; it is driven by a need to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. The inherent three-dimensionality of this spirocycle modulates key parameters that dictate a drug's success [[1]]().

When compared to traditional planar bioisosteres (such as substituted piperidines), the spirocyclic center disrupts molecular planarity, which lowers the crystal lattice energy. This disruption directly causes an increase in aqueous solubility. Furthermore, the introduction of the spiro-center can lower the measured lipophilicity (LogD7.4) by as much as -1.0, reducing the risk of non-specific protein binding and metabolic clearance [[1]]().

Table 1: Comparative Physicochemical Impact of 7-Azaspiro[3.5]nonane
PropertyPlanar Bioisostere (e.g., Piperidine)7-Azaspiro[3.5]nonane ScaffoldPharmacological Impact
Fraction sp³ (Fsp³) Low to ModerateHigh (Inherent 3D geometry)Reduced off-target promiscuity; improved clinical success rates.
Lipophilicity (LogD7.4) BaselineReduced by up to -1.0Decreased risk of metabolic clearance and non-specific binding 1.
Aqueous Solubility ModerateSignificantly EnhancedImproved oral bioavailability and formulation feasibility 1.
Topological Polar Surface Area ~12.0 Ų~12.0 ŲMaintains excellent cell membrane permeability 2.

Mechanistic Applications in Modern Therapeutics

The structural rigidity of 7-azaspiro[3.5]nonane minimizes the entropic penalty typically incurred when a flexible molecule binds to a target protein. This thermodynamic advantage has been leveraged across multiple challenging therapeutic targets.

A. Overcoming Resistance in Oncology: Bcl-2 Inhibitors

Venetoclax, a first-in-class Bcl-2 inhibitor, faces clinical resistance driven by mutations such as G101V. To overcome this, researchers developed Sonrotoclax (BGB-11417), a highly potent clinical candidate. The strategic incorporation of the 7-azaspiro[3.5]nonane motif allowed the molecule to project deeply and favorably into the P2 pocket of the Bcl-2 protein. This precise vectorization resulted in a massive boost in binding affinity, neutralizing both wild-type and G101V mutant strains 3.

B. Antiviral Protease Inhibition: SARS-CoV-2 3CLpro

In the design of inhibitors against the SARS-CoV-2 3C-like protease (3CLpro), spirocyclic scaffolds were utilized to probe poorly-explored regions of chemical space. X-ray crystallography revealed that inhibitors containing the larger 6-membered nitrogen heterocycle of the azaspiro[3.5] system displayed highly well-defined electron density. The rigidity of the scaffold locked the inhibitor into the active site with minimal entropic loss, yielding submicromolar IC50 values and potent cell-based efficacy devoid of cytotoxicity [[4]]().

C. Metabolic Disease: GPR119 Agonism

Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a prime target for type 2 diabetes. The spirocycle perfectly orients the pharmacophore to trigger a conformational shift in the receptor, initiating a cascade that culminates in glucose-dependent insulin secretion 2.

G A 7-Azaspiro[3.5]nonane Agonist B GPR119 Receptor (Pancreatic β-cells) A->B Binds & Activates C Gαs Protein Activation B->C Conformational Shift D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Elevation D->E Catalyzes ATP F Insulin / GLP-1 Secretion E->F Triggers Release

Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.

Experimental Workflows: Solid-Phase Organic Synthesis (SPOS)

To fully exploit the 7-azaspiro[3.5]nonane scaffold in high-throughput screening (HTS), libraries must be generated rapidly and cleanly. Solid-Phase Organic Synthesis (SPOS) is the optimal platform, allowing for parallel processing and simplified purification 5.

The following protocol details the immobilization and deprotection of the scaffold. Every step is designed with explicit causality and includes validation checkpoints to ensure a self-correcting workflow.

Protocol: Immobilization and Unmasking of N-Boc-7-azaspiro[3.5]nonane

Step 1: Resin Swelling

  • Action: Swell Wang resin (1.0 g, 1.2 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Causality: The cross-linked polystyrene matrix of Wang resin is tightly coiled when dry. DCM acts as a highly effective porogen, expanding the polymer network. This maximizes the internal surface area, ensuring that the reactive hydroxyl sites are fully accessible to the bulky spirocyclic building block [[5]]().

  • Validation Checkpoint: Visually and volumetrically confirm the resin bed has expanded by at least 2.5× its original dry volume.

Step 2: Scaffold Immobilization

  • Action: In a separate flask, dissolve N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid (3 eq., 3.6 mmol) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DMF. Cool to 0°C. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) dropwise. Stir for 15 minutes, then add this activated ester solution to the swollen resin along with DIPEA (1 eq.). Agitate for 12-16 hours 5.

  • Causality: DIC is specifically chosen over DCC to prevent the formation of insoluble dicyclohexylurea byproducts, which become trapped in the resin matrix. HOBt suppresses racemization and forms a highly reactive ester intermediate. Cooling to 0°C prevents the premature thermal degradation of this intermediate before it can penetrate the resin pores.

  • Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin using 95% TFA/H₂O. Analyze the eluate via LC-MS to confirm the exact mass of the immobilized scaffold.

Step 3: Orthogonal Boc Deprotection

  • Action: Drain the solvent. Treat the loaded resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL). Agitate for 30 minutes at room temperature [[5]]().

  • Causality: The secondary amine of the azaspiro[3.5]nonane must be unmasked for downstream derivatization (e.g., reductive amination). 20% TFA provides the precise acidic threshold required to quantitatively remove the Boc group without prematurely hydrolyzing the acid-labile ester linkage anchoring the scaffold to the Wang resin.

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test on a few resin beads. A positive result (beads turning deep blue) confirms the successful exposure of the free secondary amine.

SPOS N1 Wang Resin Swelling (DCM, 30 min) N2 Immobilization (DIC/HOBt, DMF, 0°C to RT) N1->N2 Add N-Boc-Scaffold N3 Boc Deprotection (20% TFA in DCM, 30 min) N2->N3 Wash & Deprotect N4 On-Resin Diversification (Amidation/Reductive Amination) N3->N4 Expose Sec-Amine N5 Cleavage & Elution (High-Purity Library) N4->N5 Acidic Cleavage

Caption: SPOS Workflow for 7-azaspiro[3.5]nonane Library Generation.

Conclusion & Future Perspectives

The 7-azaspiro[3.5]nonane scaffold is far more than a structural novelty; it is a strategic tool for modern drug discovery. By forcing molecules out of planar conformations, it directly addresses the physicochemical liabilities that plague traditional drug development. As demonstrated by its successful integration into clinical candidates for oncology, metabolic diseases, and virology, mastering the synthesis and application of this building block is essential for any forward-looking medicinal chemistry program.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery Benchchem 1

  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds Benchchem 2

  • Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery Benchchem 5

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease PMC (NIH)4

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 ResearchGate / Journal of Medicinal Chemistry 3

Sources

Foundational

Thermodynamic Stability of Methoxymethylene Groups in Spirocyclic Compounds: A Whitepaper for Drug Design

Executive Summary The transition from planar, heavily aromatic molecules to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This "escape from flatland" is quantified by an increased...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily aromatic molecules to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This "escape from flatland" is quantified by an increased fraction of sp³-hybridized carbons ( Fsp3​ ), which correlates strongly with clinical success due to improved solubility, reduced off-target toxicity, and enhanced receptor complementarity[1]. Among 3D architectures, spirocyclic scaffolds are highly privileged.

However, achieving high binding affinity with spirocycles requires precise thermodynamic optimization. The incorporation of a methoxymethylene group (–CH₂OCH₃) into a spirocyclic core serves as a masterclass in stereoelectronic design. This whitepaper details the thermodynamic causality behind this functionalization, demonstrating how it shifts binding energetics from an entropy-driven process to a highly specific, enthalpy-driven interaction [2].

Thermodynamic Profiling: Enthalpy-Entropy Compensation

The binding affinity of a drug candidate to its target is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS

Historically, drug discovery relied on hydrophobic interactions to drive affinity. This displaces ordered water molecules from the binding pocket, resulting in a favorable entropic gain ( ΔS>0 )[2]. However, entropically driven molecules are often highly lipophilic, leading to poor metabolic stability.

Rational drug design now prioritizes enthalpic optimization ( ΔH ) [3]. Spirocyclic scaffolds provide the perfect foundation for this:

  • Reduced Entropic Penalty: Because spirocycles are conformationally restricted by their fused-ring geometry, they possess fewer rotatable bonds than linear or macrocyclic analogs. They are "pre-organized," meaning the conformational entropy lost upon binding ( −TΔS ) is minimized [4].

  • Enthalpic Anchoring via Methoxymethylene: When a methoxymethylene group is appended to this rigid core, its ether oxygen acts as a highly directional hydrogen-bond acceptor. Because the spiro-scaffold holds the group in a fixed trajectory, the resulting hydrogen bond yields a massive enthalpic gain ( ΔH<0 ) without paying the high entropic cost usually associated with flexible side chains [5].

Stereoelectronic Causality: Why Methoxymethylene?

Choosing a methoxymethylene group over a simple hydroxyl (–OH) or methoxy (–OCH₃) group is a calculated thermodynamic decision.

  • Desolvation Balance: A primary hydroxyl group forms strong hydrogen bonds with bulk water, requiring a massive enthalpic penalty to desolvate before it can bind to a protein. The methoxymethylene group is less heavily solvated, meaning the energetic cost of shedding its hydration shell is easily surpassed by the formation of new target interactions[2].

  • Gauche/Anomeric Stabilization: In oxa-spirocycles, stereoelectronic hyperconjugation between the lone pairs of the spiro-oxygen and the methoxymethylene oxygen can stabilize specific rotamers. This internal thermodynamic stability prevents the molecule from adopting high-energy conformations in solution.

G Root Thermodynamic Stability (ΔG = ΔH - TΔS) Enthalpy Favorable Enthalpy (ΔH) via Methoxymethylene Root->Enthalpy Entropy Reduced Entropic Penalty (-TΔS) via Spiro-Rigidity Root->Entropy H_Bond H-Bond Acceptor (Oxygen) Enthalpy->H_Bond Solvation Optimized Desolvation Enthalpy->Solvation Fsp3 High Fsp3 Character Entropy->Fsp3 Preorg Conformational Pre-organization Entropy->Preorg

Logical relationship of thermodynamic contributions in spirocyclic scaffolds.

Experimental Workflows for Thermodynamic Validation

To ensure scientific integrity, thermodynamic claims must be proven through self-validating, orthogonal biophysical assays. Below are the definitive protocols for profiling methoxymethylene-spirocycles.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat of binding, allowing simultaneous extraction of ΔG , ΔH , and ΔS [5].

Step-by-Step Methodology:

  • Buffer Dialysis (Critical Control): Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO) for 24 hours. Causality: Even a 1 mM mismatch in salt or DMSO concentration between the syringe and the cell will generate a massive heat of dilution, completely masking the subtle enthalpic signature of the methoxymethylene hydrogen bonds.

  • Sample Preparation: Dissolve the methoxymethylene-spirocyclic ligand in the exact final dialysate to a concentration of 500 µM. Dilute the dialyzed protein to 50 µM.

  • Degassing: Degas both solutions under vacuum for 10 minutes. Causality: Microbubbles in the measurement cell expand and contract during stirring, causing severe signal noise and baseline drift.

  • Titration Execution: Load the protein into the sample cell and the ligand into the injection syringe. Execute 20 injections of 2 µL each at 25°C. Space injections by 120 seconds. Causality: The 120-second spacing is mandatory to allow the thermal baseline to fully re-equilibrate, ensuring accurate integration of the heat capacity peak.

  • Data Integration: Fit the resulting isotherm to a single-site binding model to extract the association constant ( Ka​ ) and enthalpy ( ΔH ). Calculate entropy using ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol B: Differential Scanning Calorimetry (DSC)

DSC evaluates the intrinsic thermal stability of the target protein and the stabilization imparted by the spirocyclic ligand[2].

Step-by-Step Methodology:

  • Baseline Equilibration: Run continuous buffer-buffer scans until a perfectly superimposable baseline is achieved.

  • Sample Loading: Load 300 µL of the protein-ligand complex (10 µM protein, 100 µM ligand) into the sample cell.

  • Thermal Scanning: Scan from 10°C to 100°C at a rate of 1°C/min. Causality: Starting at 10°C ensures that the pre-transition baseline is fully captured, which is mathematically required to accurately integrate the heat capacity ( Cp​ ) curve.

  • Analysis: Identify the melting temperature ( Tm​ ) at the peak of the curve. A positive shift in Tm​ ( ΔTm​>2°C ) relative to the apo-protein validates thermodynamic stabilization.

G A Spirocyclic Synthesis B Methoxymethylene Functionalization A->B C ITC Binding Analysis (ΔH, ΔS) B->C D NMR Conformational Profiling B->D E Thermodynamic Optimization C->E D->E

Workflow for thermodynamic validation of methoxymethylene spirocycles.

Quantitative Data Presentation

The table below summarizes the typical thermodynamic shift observed when transitioning from a planar biaryl scaffold to a methoxymethylene-functionalized spirocycle. Notice the dramatic shift from entropy-driven binding (relying on the hydrophobic effect) to enthalpy-driven binding (relying on specific hydrogen bonds).

Table 1: Comparative Thermodynamic Parameters of Scaffold Architectures

Scaffold ArchitectureComplexity ( Fsp3​ ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Binding Driver
Planar Biaryl 0.15-8.5-2.0-6.5Entropic (Desolvation)
Unsubstituted Spirocycle 0.65-9.2-4.5-4.7Mixed
Methoxymethylene-Spirocycle 0.72-10.8-8.2-2.6Enthalpic (H-Bonding)

Data represents a generalized synthesis of thermodynamic parameters demonstrating the optimization of binding efficiency via spirocyclic functionalization.

Conclusion

The thermodynamic stability of methoxymethylene groups within spirocyclic compounds represents a highly sophisticated approach to drug design. By leveraging the conformational rigidity of the spiro-core to minimize entropic penalties, and utilizing the methoxymethylene moiety to drive favorable enthalpy via targeted hydrogen bonding, researchers can develop drug candidates with superior affinity, selectivity, and metabolic resilience.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Thermodynamic Studies for Drug Design and Screening Expert Opinion on Drug Discovery, PMC / NIH. URL:[Link]

  • The Application of Thermodynamic Methods in Drug Design ResearchGate. URL:[Link]

  • Drug Design via Structure and Thermodynamics Vilnius University Research Infrastructure. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Selective Boc Deprotection of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Introduction The 7-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] The tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the secondary amine during synthetic manipulations. However, the presence of other sensitive functional groups within the molecule, such as the exocyclic methoxymethylene moiety in 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane, presents a significant challenge for selective deprotection. The methoxymethylene group, an enol ether, is susceptible to hydrolysis under acidic conditions, which are typically used for Boc removal. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane, with a focus on preserving the integrity of the acid-labile enol ether. We will explore various deprotection strategies, from standard acidic conditions to milder, chemoselective alternatives, and provide detailed, field-proven protocols.

Mechanistic Considerations: The Challenge of Chemoselectivity

The standard mechanism for acidic Boc deprotection involves protonation of the carbamate carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[2][3][4]

Acidic Boc Deprotection Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Carbamate Protonated Carbamate Boc-Protected Amine->Protonated Carbamate H+ Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Carbamate->Carbamic Acid + t-Butyl Cation Cleavage Free Amine Free Amine Carbamic Acid + t-Butyl Cation->Free Amine -CO2, -Isobutylene

Caption: General mechanism of acidic Boc deprotection.

However, the exocyclic methoxymethylene group in our target molecule is an enol ether, which is also prone to acid-catalyzed hydrolysis. This reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent loss of methanol to yield the corresponding ketone.

Enol Ether Hydrolysis Mechanism Enol Ether Enol Ether Protonated Enol Ether Protonated Enol Ether Enol Ether->Protonated Enol Ether H+ Hemiacetal Intermediate Hemiacetal Intermediate Protonated Enol Ether->Hemiacetal Intermediate H2O Ketone Ketone Hemiacetal Intermediate->Ketone -MeOH

Caption: Acid-catalyzed hydrolysis of the methoxymethylene group.

Therefore, the primary challenge is to identify conditions that selectively cleave the N-Boc group without causing significant hydrolysis of the enol ether. This requires a careful selection of reagents and reaction parameters to exploit the subtle differences in the activation energies of the two competing pathways.

Comparative Analysis of Deprotection Methodologies

A comparative analysis of various deprotection strategies is crucial for selecting the optimal conditions for 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane.

Method Reagents Typical Conditions Pros Cons Chemoselectivity Concern
Standard Acidic TFA in DCM20-50% TFA, RT, 0.5-2 hFast, efficient, widely used.[5][6]Harsh conditions, potential for side reactions.High risk of enol ether hydrolysis.
Standard Acidic HCl in Dioxane4M HCl, RT, 1-4 hOften good for large scale, can precipitate product as HCl salt.[4][7]Can be slower than TFA, still strongly acidic.High risk of enol ether hydrolysis.
Mild Lewis Acid ZnBr₂ in DCM1-4 eq. ZnBr₂, RT, 24-72 hMilder than protic acids.[8][9]Can be slow, selectivity is substrate-dependent.[10][11]Moderate risk ; may still promote hydrolysis.
Mild Non-Acidic Oxalyl Chloride in Methanol3 eq. (COCl)₂, MeOH, RT, 1-4 hMild, tolerant of some acid-labile groups.[10][2][3][7][12][13]Generates CO and HCl in situ, stoichiometry can be critical.Low risk , reported to be chemoselective.[10][2]
Thermal Heat100-250 °C, neat or in aprotic solventAvoids acidic reagents, "green" approach.High temperatures may not be suitable for all substrates.Low risk , compatible with enol ethers.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection with Trifluoroacetic Acid (TFA) - Caution Advised

This method is provided for informational purposes and is not recommended for 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane due to the high risk of enol ether hydrolysis.

  • Dissolution: Dissolve 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA) (10-20 equiv).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor closely by TLC or LC-MS for the consumption of starting material and the formation of both the desired product and the ketone byproduct.

  • Work-up: Upon completion (or significant byproduct formation), concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The crude product will be the trifluoroacetate salt.

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol - Recommended Method

This method is recommended for the chemoselective deprotection of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane, as it has been shown to be tolerant of acid-labile functional groups.[10][2]

  • Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (1.0 equiv) in anhydrous methanol to a concentration of 0.1-0.2 M.

  • Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3.0 equiv) dropwise. Caution: The reaction is exothermic and may evolve gas.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt of the deprotected amine. This can be used directly or neutralized by partitioning between a suitable organic solvent (e.g., DCM or ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the free amine.

Protocol 3: Thermal Deprotection - Alternative Recommended Method

Thermal deprotection offers a completely acid-free alternative, which should be compatible with the enol ether functionality.

  • Setup: In a sealed tube or microwave vial, dissolve 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (1.0 equiv) in a high-boiling aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 120-180 °C. The optimal temperature and time will need to be determined empirically. Microwave irradiation can also be employed to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. If necessary, the crude product can be purified by column chromatography.

Troubleshooting and Optimization

  • Incomplete Reaction (Protocols 2 & 3): If the reaction is sluggish, consider increasing the reaction time or temperature (for thermal deprotection). For the oxalyl chloride method, ensure the reagent is of high quality and the reaction is performed under anhydrous conditions.

  • Enol Ether Hydrolysis (Protocol 2): While this method is generally mild, some hydrolysis may occur. Performing the reaction at a lower temperature (0 °C) may improve selectivity.

  • Side Reactions with Thermal Deprotection: High temperatures can sometimes lead to decomposition. If this is observed, try a lower temperature for a longer duration or consider a different solvent.

Conclusion

The selective deprotection of the Boc group in 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane requires careful consideration of the acid-lability of the exocyclic enol ether. Standard acidic conditions with TFA or HCl are likely to cause significant hydrolysis of the methoxymethylene group. Therefore, milder, more chemoselective methods are recommended. The use of oxalyl chloride in methanol provides an effective and tolerant approach for this transformation. Alternatively, thermal deprotection offers a robust, acid-free strategy. The choice between these methods will depend on the specific requirements of the synthetic route and the availability of equipment. Careful reaction monitoring and optimization are key to achieving a high yield of the desired deprotected product while preserving the integrity of the sensitive enol ether functionality.

References

  • George, N., Ofori, S., Parkin, S. R., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24463–24471. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Organic Chemistry Explained. (2025). Reactions of enol ethers Hydrolysis of enol ethers. [Link]

  • Awuah Lab. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 200-208. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - ZnBr2. [Link]

  • Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97269–97274. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Common Organic Chemistry. (n.d.). Zinc Bromide. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 27). BOC Deprotection. [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

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Application

Advanced Scaffold Engineering: 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane as a Next-Generation Piperidine Bioisostere

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. The molecule 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane represents a highly sophisticate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles is a cornerstone of modern drug discovery. The molecule 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane represents a highly sophisticated building block designed to address the inherent liabilities of traditional flat heterocycles. By combining the rigid, three-dimensional architecture of a spirocyclic piperidine bioisostere with a versatile, orthogonally protected synthetic handle (the methoxymethylene enol ether), this scaffold empowers medicinal chemists to explore novel chemical space with enhanced metabolic stability and target selectivity.

This application note provides a comprehensive technical guide to the physicochemical rationale, synthetic workflows, and validated protocols for integrating this scaffold into lead optimization programs.

The Rationale: Escaping "Flatland"

Piperidine is one of the most ubiquitous structural motifs in FDA-approved therapeutics, prized for its favorable basicity and aqueous solubility[1]. However, its highly flexible, "flat" conformation often leads to promiscuous off-target binding. Furthermore, the α-carbons adjacent to the piperidine nitrogen are highly susceptible to cytochrome P450 (CYP)-mediated oxidation and subsequent ring-opening or dealkylation[1].

To overcome these metabolic and selectivity bottlenecks, researchers have increasingly adopted 2[2]. The 7-azaspiro[3.5]nonane core replaces the traditional piperidine ring with a rigid, bicyclic architecture. This structural paradigm shift offers two critical advantages:

  • Increased Fsp³ Character: The incorporation of the spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a metric strongly correlated with improved clinical success rates and enhanced 3D vector projection[3].

  • Metabolic Shielding: The steric bulk generated by the perpendicular cyclobutane ring effectively shields the adjacent C–H bonds, drastically improving the metabolic half-life while maintaining the critical basic nitrogen vector required for target engagement[4].

The Strategic Role of the 2-(Methoxymethylene) Handle

While the spirocyclic core provides the structural foundation, the 2-(methoxymethylene) group acts as a highly versatile synthetic handle. As a stable enol ether, it survives the basic, reducing, and nucleophilic conditions typically employed during early-stage library synthesis. Upon mild acidic hydrolysis, it unmasks a reactive formyl group (aldehyde). This orthogonal reactivity allows for late-stage diversification without prematurely exposing a sensitive carbonyl group to unwanted side reactions.

Physicochemical Profiling

The transition from a standard piperidine to a 7-azaspiro[3.5]nonane core induces predictable and highly beneficial shifts in physicochemical properties.

Table 1: Comparative Physicochemical Impact of the Spirocyclic Core

Physicochemical PropertyTraditional Piperidine Core7-Azaspiro[3.5]nonane CoreImpact on Drug Design & ADME
Fraction sp³ (Fsp³) Baseline (1.00, but conformationally flat)1.00 (Rigid, 3D architecture)Enhanced 3D complexity; improved off-target selectivity and reduced promiscuity.
Lipophilicity (clogP) Baseline-0.2 to -0.5 reductionLowered lipophilicity generally improves aqueous solubility and reduces non-specific binding.
Basicity (pKa) ~10.0 – 11.0~9.5 – 10.5Slight pKa modulation maintains target salt-bridge interactions while enhancing membrane permeability.
Metabolic Stability (t½) Low to ModerateHighSteric bulk at the spirocenter blocks CYP450-mediated α-oxidation and N-dealkylation.

Application Workflow: From Scaffold to Lead

The true power of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane lies in its modularity. The workflow below illustrates the orthogonal functionalization strategy, allowing independent elaboration of the cyclobutane and piperidine vectors.

Workflow A 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane B Selective Hydrolysis (Aldehyde Unmasking) A->B 1M HCl, THF, 0°C C Reductive Amination (Pharmacophore Attachment) B->C Amine, NaBH(OAc)3 D N-Boc Deprotection (Revealing Piperidine N) C->D TFA, DCM, RT E N-Functionalization (Amidation/Arylation) D->E Electrophile, Base F Biological Evaluation (e.g., GPR119 Agonism) E->F Lead Candidate

Figure 1: Orthogonal functionalization workflow of the 7-azaspiro[3.5]nonane scaffold.

Validated Experimental Protocols

The following protocols have been engineered to ensure high fidelity, chemical causality, and self-validation at every step.

Protocol 1: Selective Unmasking of the Aldehyde (Enol Ether Hydrolysis)
  • Objective: Convert the methoxymethylene group to a reactive formyl group while preserving the acid-labile N-Boc protecting group.

  • Mechanistic Causality: Enol ethers are highly susceptible to electrophilic addition by protons. Under mildly acidic conditions (1M HCl), the double bond is protonated and subsequently attacked by water, collapsing into the aldehyde and releasing methanol. The N-Boc carbamate requires significantly harsher conditions (e.g., neat TFA) for cleavage. By strictly controlling the temperature and acid concentration, perfect orthogonal deprotection is achieved.

  • Step-by-Step Methodology:

    • Dissolve 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (1.0 eq) in tetrahydrofuran (THF) to a concentration of 0.2 M.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Dropwise, add 1M aqueous HCl (2.0 eq) over 10 minutes under vigorous stirring.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours.

    • Quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product aldehyde will present as a new, more polar spot (lower Rf) compared to the starting enol ether. To definitively confirm the presence of the aldehyde, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH); the product spot will instantly turn bright orange/yellow. LC-MS analysis will show the disappearance of the starting material and the appearance of the [M-tBu+H]⁺ mass peak (Boc groups typically fragment during ionization).

Protocol 2: Reductive Amination of the Unmasked Aldehyde
  • Objective: Install a target pharmacophore via C–N bond formation at the cyclobutane vector.

  • Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the unmasked aldehyde to an alcohol. Instead, the addition of catalytic acetic acid drives the condensation of the aldehyde with the target amine to form an iminium ion, which is then selectively reduced to form a stable C–N bond.

  • Step-by-Step Methodology:

    • Dissolve the unmasked aldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in 1,2-dichloroethane (DCE) (0.1 M).

    • Add glacial acetic acid (0.1 eq) to catalyze iminium formation and stir at room temperature for 30 minutes.

    • Add NaBH(OAc)₃ (1.5 eq) in portions over 5 minutes.

    • Stir the reaction at room temperature for 12–16 hours under a nitrogen atmosphere.

    • Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM).

  • Self-Validating System: LC-MS is the primary validation tool. The transient iminium ion can sometimes be observed early in the reaction, but the final amine product will present a strong [M+H]⁺ signal. If a primary amine was coupled, Ninhydrin staining on TLC will show a color change indicative of the newly formed secondary amine.

Protocol 3: N-Boc Deprotection and Scaffold Functionalization
  • Objective: Remove the Boc group to expose the piperidine nitrogen for further elaboration (e.g., amidation, arylation).

  • Mechanistic Causality: Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This induces the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and the release of carbon dioxide. The irreversible evolution of these gases entropically drives the deprotection to completion, revealing the basic piperidine nitrogen.

  • Step-by-Step Methodology:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (0.1 M).

    • Add TFA (10.0 eq) dropwise at room temperature.

    • Stir the mixture for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the resulting TFA salt in DCM and wash with 1M NaOH to yield the free base, or use directly in the next step with excess triethylamine (TEA).

  • Self-Validating System: The visual cessation of gas evolution (CO₂ and isobutylene bubbling) serves as a macroscopic indicator of reaction completion. On TLC, the resulting free amine will remain at the baseline (Rf ≈ 0) in standard non-polar solvent systems and will stain intensely dark blue/purple with Ninhydrin.

Case Study: Development of GPR119 Agonists for Type 2 Diabetes

The 7-azaspiro[3.5]nonane scaffold has been highly successful in the discovery of potent 5[5]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.

By utilizing the dual vectors of the 7-azaspiro[3.5]nonane core, researchers optimized substituents on both the piperidine nitrogen and the cyclobutane ring to achieve highly active compounds with promising pharmacokinetic profiles[6]. Activation of this pathway by spirocyclic agonists stimulates glucose-dependent insulin secretion and GLP-1 release, offering a powerful dual mechanism for glycemic control.

Signaling L 7-Azaspiro[3.5]nonane Derivative R GPR119 Receptor L->R Agonist Binding G Gαs Protein R->G Activation AC Adenylate Cyclase G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Pathway Activation Insulin Insulin / GLP-1 Release PKA->Insulin Cellular Response

Figure 2: GPR119 signaling cascade activated by 7-azaspiro[3.5]nonane agonists.

References

  • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry.
  • "A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists." BenchChem.
  • "Bicyclic Bioisosteres of Piperidine: Version 2.0." ChemRxiv.
  • "Spiroazetidines in Drug Discovery." PharmaBlock.
  • "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." PubMed.
  • "A Practical and Modular Construction of C(sp3)-rich Alkyl Boron Compounds." ChemRxiv.

Sources

Method

Advanced Cross-Coupling Protocols for 7-Azaspiro[3.5]nonane Building Blocks: Escaping Flatland in Drug Discovery

The Strategic Shift to 3D Spirocycles In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to challenges in drug solubility, metabolic stability, and off-target toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Shift to 3D Spirocycles

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings has led to challenges in drug solubility, metabolic stability, and off-target toxicity. To "escape from flatland," drug development professionals are increasingly utilizing three-dimensional spirocyclic scaffolds[1].

The 7-azaspiro[3.5]nonane building block is a premier example of this structural evolution. By projecting functionality across multiple vectors, it provides a rigid, highly defined spatial arrangement that cannot be achieved with traditional piperidines or piperazines. This specific spirocycle has demonstrated profound utility in clinical candidates; for example, in the development of the Bcl-2 inhibitor Sonrotoclax (BGB-11417), the 7-azaspiro[3.5]nonane linker was explicitly chosen because its rigidity provided highly favorable, deep interactions within the P2 pocket of the target protein[2]. Similarly, this scaffold has been instrumental in the structure-guided design of potent inhibitors against the SARS-CoV-2 3C-like protease[3].

However, integrating these bulky, sterically hindered sp³-rich building blocks into complex APIs requires highly optimized cross-coupling methodologies. The inherent steric bulk around the secondary amine or the spirocyclic core demands specific catalytic environments to prevent reaction stalling or unwanted β-hydride elimination[4].

Mechanistic Design: Overcoming Steric Hindrance in Catalysis

When functionalizing 7-azaspiro[3.5]nonane via transition-metal catalysis (such as Buchwald-Hartwig amination), the causality of reagent selection is paramount. The secondary amine is sterically encumbered by the adjacent spiro-fused ring system.

  • Catalyst & Ligand Causality: Standard phosphine ligands (e.g., PPh₃) fail because they lack the steric bulk required to accelerate the reductive elimination step. Instead, bulky dialkylbiaryl phosphines like RuPhos or bidentate ligands like BINAP are required[2]. These ligands electron-enrich the palladium center to facilitate oxidative addition, while their massive steric profiles force the spirocyclic amine and the aryl group close together, dramatically accelerating reductive elimination.

  • Base Selection Causality: A strong, non-nucleophilic base like NaOtBu or KOtBu is necessary to deprotonate the amine upon its coordination to the palladium center. If the coupling partner contains base-sensitive functional groups (e.g., esters), the protocol must be adapted to use weaker bases like Cs₂CO₃ in conjunction with more polar solvents (e.g., 1,4-Dioxane) to maintain solubility of the carbonate[4].

CatalyticCycle Pd0 Active Pd(0) Complex OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Aryl Halide (Ar-X) TransMet Amine Coordination & Deprotonation OxAdd->TransMet 7-Azaspiro[3.5]nonane + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl-7-azaspiro[3.5]nonane RedElim->Product

Pd-catalyzed Buchwald-Hartwig amination cycle for 7-azaspiro[3.5]nonane.

Quantitative Data: Ligand Optimization

The following table summarizes the empirical optimization of the Buchwald-Hartwig N-arylation of 7-azaspiro[3.5]nonane with a model sterically hindered aryl bromide. The data illustrates the critical necessity of specialized ligands.

Table 1: Optimization of Pd-Catalyzed N-Arylation of 7-azaspiro[3.5]nonane

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd₂(dba)₃ (2 mol%)PPh₃NaOtBuToluene100< 15%Insufficient steric bulk; fails to promote reductive elimination.
2Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃1,4-Dioxane10068%Good conversion, but slower deprotonation due to weaker base.
3Pd₂(dba)₃ (2 mol%)BINAPKOtBuToluene10085%Effective bidentate bite angle; used in Sonrotoclax synthesis[2].
4Pd₂(dba)₃ (2 mol%)RuPhosNaOtBuToluene10096% Optimal dialkylbiaryl profile specifically tuned for secondary amines.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase contains in-process control checkpoints to verify chemical transformations in real-time.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Catalysis (100°C, 12h) Step1->Step2 Step3 In-Process Control (TLC / LC-MS) Step2->Step3 Step4 Workup & Chromatography Step3->Step4 Step5 Validation (NMR / HRMS) Step4->Step5

End-to-end experimental workflow and validation checkpoints.

Protocol A: Buchwald-Hartwig N-Arylation of 7-azaspiro[3.5]nonane

This protocol utilizes RuPhos to maximize yields when coupling the secondary amine of the spirocycle with an aryl bromide.

Reagents:

  • 7-azaspiro[3.5]nonane (1.0 equiv, typically 1.0 mmol)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • RuPhos (4.0 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Atmosphere Control: Evacuate the tube and backfill with ultra-high purity Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Substrate Addition: Dissolve the 7-azaspiro[3.5]nonane and the aryl bromide in 10 mL of anhydrous toluene. Inject this solution into the Schlenk tube via a gas-tight syringe.

  • Catalysis: Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Validation Checkpoint 1 (Visual): Within 15 minutes of heating, the solution should transition from a dark purple/black suspension to a deep, homogenous red/burgundy color, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • In-Process Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze.

    • Validation Checkpoint 2 (LC-MS/TLC): Confirm the complete disappearance of the 7-azaspiro[3.5]nonane peak. On TLC (ninhydrin stain), the purple spot corresponding to the secondary amine should be absent.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling of Borylated Spirocycles

When the 7-azaspiro[3.5]nonane is functionalized at the C4 position with a pinacol boronate ester, it acts as the nucleophilic coupling partner[4].

Reagents:

  • C4-Bpin-7-N-Boc-azaspiro[3.5]nonane (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5.0 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Setup: Combine the aryl halide, borylated spirocycle, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vial.

  • Solvent Addition: Add the degassed Dioxane/H₂O mixture. Causality: Water is essential in Suzuki couplings to hydroxylate the Pd(II) intermediate, which drastically accelerates the transmetalation step with the boronate ester.

  • Reaction: Heat the mixture at 90 °C for 8 hours under Argon.

  • Validation Checkpoint (NMR): Following aqueous workup and chromatography, validate the product using ¹H-NMR. The spirocyclic protons adjacent to the newly formed C-C bond will exhibit a distinct downfield shift (~0.3 - 0.5 ppm) due to the anisotropic deshielding effect of the newly appended aryl ring.

References

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2, nih.gov,[Link]

  • Full article: The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis, tandfonline.com,[Link]

  • Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease - ACS Publications, acs.org,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane Synthesis

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the Wittig-Levine homol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks during the Wittig-Levine homologation of 7-Boc-7-azaspiro[3.5]nonan-2-one.

Process Overview & Mechanistic Insight

The transformation of 7-Boc-7-azaspiro[3.5]nonan-2-one into its methoxymethylene derivative utilizes a specialized Wittig reaction known as the Wittig-Levine homologation [1]. This reaction relies on the generation of methoxymethylenetriphenylphosphorane, a highly reactive, destabilized ylide.

Synthesizing this specific spirocycle presents two competing thermodynamic challenges:

  • Ylide Instability: Destabilized ylides degrade rapidly at room temperature.

  • Cyclobutanone Ring Strain: The 4-membered spiro-ketone is highly strained. If the activation energy barrier for the [2+2] cycloaddition is not overcome cleanly [4], side reactions such as enolization or nucleophilic ring-opening will outcompete the desired oxaphosphetane formation [2].

Troubleshooting FAQs (The "Why" and "How")

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted spiro-ketone. What is causing this? Root Cause: The ylide is decomposing before it can fully react with the sterically hindered ketone. Methoxymethylenetriphenylphosphorane has a very short half-life; prolonged pre-stirring leads to hydrolysis or dimerization [1]. Solution: Strictly control the ylide generation time. Do not pre-form the ylide for longer than 30 minutes at -78 °C. If steric hindrance is severe, employ an "in situ" generation technique where the base is added slowly to a mixture of the phosphonium salt and the ketone, ensuring the ylide is trapped by the ketone immediately upon formation.

Q2: I am using Potassium tert-butoxide (KOtBu) as the base, but I observe significant side-product formation and poor yields. Why? Root Cause: While KOtBu is a standard base for Wittig reactions, commercial KOtBu often contains hydroxide impurities. Furthermore, tert-butoxide is relatively nucleophilic. The strained cyclobutanone ring is highly susceptible to nucleophilic attack, leading to unwanted ring-opening reactions or α -deprotonation (enolization) rather than the required cycloaddition [3]. Solution: Switch to a strictly non-nucleophilic, sterically hindered base such as Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS).

Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) from the final product? Root Cause: TPPO is notoriously difficult to separate from non-polar or weakly polar enol ethers because it streaks through silica gel during chromatography. Solution: Utilize a solvent-based precipitation step prior to chromatography. TPPO is highly insoluble in cold, non-polar solvents. Resuspend your crude mixture in cold hexanes or a 9:1 Hexanes/Diethyl ether mixture, filter the precipitated TPPO through a Celite pad, and apply the concentrated filtrate to your column.

Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature control, and the resulting reaction yield.

Base UsedSolventYlide Generation Temp & TimeReaction TempYield (%)Mechanistic Observations
KOtBuTHF0 °C (60 min)0 °C to RT22%High unreacted ketone; ylide degraded prior to addition.
KOtBuTHF0 °C (15 min)0 °C to RT45%Moderate yield; significant enolization byproducts detected.
NaHMDSTHF-78 °C (30 min)-78 °C to RT78%Clean conversion; minimal ring-opening observed.
KHMDS THF -78 °C (30 min) -78 °C to RT 89% Optimal conditions; rapid oxaphosphetane formation.

Validated Experimental Protocol

This self-validating protocol utilizes KHMDS to prevent nucleophilic degradation of the cyclobutanone and relies on visual colorimetric checkpoints to confirm ylide health.

Materials Required:

  • 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 equiv)

  • (Methoxymethyl)triphenylphosphonium chloride (1.5 equiv)

  • KHMDS (1.0 M in THF, 1.4 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in anhydrous THF (0.2 M). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add KHMDS (1.4 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The cloudy white suspension will transition to a deep, blood-red/orange solution, confirming the successful generation of the destabilized ylide [1]. Stir at -78 °C for exactly 30 minutes.

  • Ketone Addition: Dissolve 7-Boc-7-azaspiro[3.5]nonan-2-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at -78 °C.

  • Cycloaddition & Cycloreversion: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: As the [2+2] cycloaddition occurs and the ylide is consumed, the deep red color will gradually fade to a pale yellow or off-white suspension [2].

  • Quench: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • TPPO Precipitation: Suspend the crude viscous oil in ice-cold Hexanes (or 9:1 Hexanes/Diethyl ether). Stir vigorously for 15 minutes. Filter the resulting white precipitate (TPPO) through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane.

Mechanistic Workflow

The following diagram illustrates the logical flow and intermediate states of the optimized Wittig-Levine reaction.

WittigReaction Salt Phosphonium Salt (Methoxymethyl)triphenylphosphonium chloride Ylide Destabilized Ylide (Blood-Red Solution) Salt->Ylide Deprotonation (-78 °C) Base Base (KHMDS) Non-nucleophilic Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone Spiro Ketone 7-Boc-7-azaspiro[3.5]nonan-2-one Ketone->Oxaphosphetane Product Target Enol Ether (Methoxymethylene spirocycle) Oxaphosphetane->Product Cycloreversion (Warm to RT) TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Mechanistic workflow of the Wittig-Levine olefination on a spirocyclic cyclobutanone.

References

  • Wikipedia Contributors. "Methoxymethylenetriphenylphosphorane." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Master Organic Chemistry. "The Wittig Reaction." Master Organic Chemistry. Available at:[Link]

  • Organic Chemistry Portal. "Wittig Reaction." Organic Chemistry Portal. Available at:[Link]

  • A. A. El-Nahas et al. "Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide." Journal of Molecular Modeling, 2015. Available at:[Link]

Optimization

Technical Support Center: Handling and Purifying Acid-Sensitive Methoxymethylene Spirocycles

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience mysterious yield losses or compound degradation when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience mysterious yield losses or compound degradation when working with spirocyclic scaffolds. Methoxymethylene spirocycles—often utilized as conformational restrictors or bioisosteres in medicinal chemistry—are notoriously susceptible to acid-catalyzed degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the integrity of your compounds from the reaction flask to the final purified isolate.

FAQ 1: Mechanistic Causality

Q: Why does my methoxymethylene spirocycle degrade during standard aqueous workup or silica gel chromatography?

A: Methoxymethylene groups attached to spirocycles typically function as enol ethers or acetals, making them highly vulnerable to Brønsted acids. The degradation is not random; it follows a deterministic pathway.

The mechanism initiates with the protonation of the enol ether or acetal oxygen by trace acids (such as unbuffered aqueous layers or acidic silanol groups on silica gel)[1]. This protonation triggers the expulsion of methanol, generating a highly electrophilic oxocarbenium (or oxonium) ion intermediate[2]. Subsequent nucleophilic attack by ambient water leads to irreversible hydrolysis, typically yielding a ring-opened product or a spiro-ketone/aldehyde derivative[3].

Mechanism A Methoxymethylene Spirocycle (Intact) B Protonation of Oxygen (Acidic Conditions) A->B H+ exposure C Oxocarbenium Ion Intermediate (Highly Electrophilic) B->C - MeOH / Cleavage D Nucleophilic Attack (e.g., H2O) C->D H2O addition E Ring-Opened / Degraded Product (Hemiacetal / Ketone) D->E Deprotonation

Logical flow of acid-catalyzed degradation of methoxymethylene spirocycles.

FAQ 2: Chromatographic Purification

Q: I need to purify my spirocycle, but it decomposes on standard normal-phase silica. What are my options?

A: Standard normal-phase silica gel is inherently acidic due to the presence of free surface silanol (Si-OH) groups[4]. When an acid-sensitive methoxymethylene spirocycle interacts with these silanols, it undergoes the exact degradation pathway described above. You have two primary solutions:

  • Switch to Alumina or Amine-Functionalized Silica: Neutral or basic alumina lacks the acidic proton donors found on silica, making it a much safer stationary phase for acid-sensitive compounds[4]. Alternatively, amine-functionalized silica (e.g., KP-NH) neutralizes the stationary phase intrinsically[5].

  • Silica Deactivation via Triethylamine (TEA): If you must use standard silica, you can mask the free silanol groups by adding a volatile tertiary amine like TEA to your mobile phase[6]. TEA has a high affinity for acidic silanols, effectively neutralizing them and preventing them from protonating your spirocycle[7].

Purification Start Crude Spirocycle Mixture Decision Stationary Phase Selection Start->Decision Alumina Basic/Neutral Alumina Decision->Alumina Preferred Silica Standard Silica Gel Decision->Silica If Alumina unavailable Success Intact Spirocycle Recovered Alumina->Success Deactivate Deactivate with 1-2% TEA Silica->Deactivate Pre-treatment Fail Degradation / Ring Opening Silica->Fail Untreated Elute Elute with TEA-buffered Solvent Deactivate->Elute Elute->Success

Decision tree for the chromatographic purification of acid-sensitive spirocycles.

Quantitative Data: Yield Recovery by Method

To illustrate the causality of stationary phase selection on yield, consider the following baseline recovery data for a standard methoxymethylene spirocycle:

Purification MethodStationary PhaseAdditiveAverage Recovery (%)Primary Impurity
Standard Normal PhaseSilica Gel (60 Å)None< 15%Hydrolyzed Aldehyde/Ketone
Base-Deactivated Normal PhaseSilica Gel (60 Å)1-2% v/v TEA85 - 92%Trace TEA
Alumina ChromatographyBasic Alumina (Brockmann I)None88 - 95%None
Amine-FunctionalizedKP-NH SilicaNone90 - 96%None
Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography

If alumina is unavailable, follow this self-validating protocol to neutralize silica gel prior to loading your sensitive spirocycle.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (TEA) to the entire batch of the mobile phase[8].

  • Slurry Preparation: In a separate Erlenmeyer flask, prepare a slurry of standard silica gel using the TEA-spiked eluent. Stir gently to allow the TEA to interact with and mask the free silanol groups[8].

  • Column Packing: Pour the slurry into the glass column. Rinse the sides with the TEA-spiked eluent and apply gentle air pressure to pack the bed tightly.

  • Column Equilibration & Validation (Crucial Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-spiked eluent.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral or acidic, the silanol groups have not been fully saturated; continue flushing until the pH is basic.

  • Sample Loading: Dissolve your crude methoxymethylene spirocycle in a minimum amount of the TEA-spiked eluent (or pure TEA-spiked DCM) and carefully load it onto the column head.

  • Elution: Elute the compound using the TEA-spiked mobile phase.

  • Post-Purification: Pool the desired fractions. Since TEA is volatile, it can be removed via rotary evaporation under high vacuum[7]. If trace TEA remains, azeotropic removal with toluene or high-vacuum overnight drying is recommended[4].

FAQ 3: Reaction and Workup Optimization

Q: My compound degrades before I even get to chromatography, specifically during the aqueous workup. How can I prevent this?

A: Aqueous workups often utilize distilled water or brine, which can absorb atmospheric CO₂ and become slightly acidic (pH 5.5 - 6.0). For highly sensitive enol ethers and acetals, this mild acidity is sufficient to initiate hydrolysis[9].

Solution: Always quench and wash your reactions with mildly basic aqueous solutions. Replace standard water or brine washes with saturated aqueous sodium bicarbonate (NaHCO₃) or add a small amount of TEA to your organic extraction solvent. Ensure that rotary evaporation is done at lower temperatures (< 30°C) to prevent thermally accelerated degradation in the presence of trace acids[8].

References
  • Title: Propose a mechanism for the acid-catalyzed hydrolysis of the acetal | Source: Pearson | URL: [Link]

  • Title: Reactions of enol ethers Hydrolysis of enol ethers | Source: Almerja | URL: [Link]

  • Title: Introduction to Functionalized Silica Gel and Alumina RediSep Columns | Source: Teledyne ISCO | URL: [Link]

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: [Link]

  • Title: Acetal Hydrolysis Mechanism | Source: Chemistry Steps | URL: [Link]

  • Title: Synthesis of novel 3-heterospiro[5.5]undecanes | Source: Semantic Scholar | URL: [Link]

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC | Source: Pharma Growth Hub | URL: [Link]

  • Title: How Triethilamine works on a compound separation in a reversed phase column (C18)? | Source: ResearchGate | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 7-Azaspiro[3.5]nonane Derivatives

Welcome to the technical support center for the purification of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing flash chromatography of this important class of spirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 7-azaspiro[3.5]nonane derivatives using flash chromatography on silica gel?

The primary challenge arises from the basic nature of the secondary or tertiary amine within the 7-azaspiro[3.5]nonane core. The lone pair of electrons on the nitrogen atom can strongly interact with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can lead to several common issues:

  • Peak Tailing: Strong, non-ideal interactions cause the molecules to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks. This reduces resolution and makes it difficult to obtain pure fractions.[1]

  • Irreversible Adsorption: In some cases, the interaction with silica is so strong that the compound binds irreversibly, leading to low or no recovery of the desired product.

  • On-Column Degradation: The acidic nature of silica can sometimes cause the degradation of sensitive molecules.

Q2: What is the first step I should take to mitigate these issues?

The most common and effective first step is to neutralize the acidic silanol groups on the silica gel. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.[1] Triethylamine (TEA) is a widely used modifier, typically added at a concentration of 0.1-1% (v/v) to the eluent. Ammonia, often in the form of a 2M solution in methanol, can also be used.[1] This competing base will preferentially interact with the silanol groups, minimizing their interaction with your 7-azaspiro[3.5]nonane derivative.

Q3: Are there alternatives to standard silica gel for the stationary phase?

Yes, several alternative stationary phases can be advantageous for the purification of basic compounds like 7-azaspiro[3.5]nonane derivatives:

  • Amine-functionalized Silica: This stationary phase has an organic amine bonded to the silica surface, creating a "basic" surface that repels basic analytes, often leading to improved peak shape without the need for mobile phase modifiers.

  • Neutral Alumina: For certain derivatives, neutral alumina can be a good alternative to silica gel. A patent for the synthesis of 7-oxo-2-azaspiro[3.5]nonane mentions purification using a neutral alumina column.

  • End-capped Silica: These are silica gels where the residual silanol groups have been chemically capped, reducing the number of available acidic sites for interaction.[1]

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues encountered during the purification of 7-azaspiro[3.5]nonane derivatives.

Issue 1: Poor Separation and Broad Peaks

You're observing broad peaks and your compound of interest is not well-resolved from impurities.

This is a classic sign of strong interaction with the stationary phase or a non-optimized mobile phase.

Solutions:

  • Introduce a Basic Modifier: As mentioned in the FAQs, the first and simplest solution is to add a competing base like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase. Start with 0.5% TEA and adjust as needed.

  • Optimize Your Solvent System:

    • Initial Screening: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. A good starting point for many N-heterocycles is a gradient of ethyl acetate in hexanes. For more polar derivatives, a system of methanol in dichloromethane (DCM) is often effective. One study on the purification of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives successfully used a gradient of methanol in dichloromethane.

    • Solvent Strength: If your compound is not moving from the baseline on the TLC plate, increase the polarity of your mobile phase. If it runs at the solvent front, decrease the polarity.

    • Alternative Solvents: Consider less common solvents. For example, isopropanol can sometimes provide different selectivity compared to methanol.

    Table 1: Common Solvent Systems for Flash Chromatography of N-Heterocycles

    Polarity Solvent System Typical Additives Notes
    Low to Medium Hexanes/Ethyl Acetate 0.1 - 1% Triethylamine A good starting point for less polar derivatives.
    Medium to High Dichloromethane/Methanol 0.1 - 1% Triethylamine or 2M NH3 in MeOH Effective for more polar compounds.

    | Alternative | Hexanes/Isopropanol | 0.1 - 1% Triethylamine | Can offer different selectivity. |

  • Change the Stationary Phase: If mobile phase modification does not yield satisfactory results, consider changing your stationary phase. Amine-functionalized silica is an excellent choice for basic compounds as it often provides sharp peaks without the need for additives.

Workflow for Initial Method Development

TLC 1. TLC Analysis with Hex/EtOAc + 0.5% TEA Good_Rf Good Rf and Spot Shape? TLC->Good_Rf TLC_DCM 2. TLC with DCM/MeOH + 0.5% TEA Good_Rf->TLC_DCM No Flash Proceed to Flash Chromatography Good_Rf->Flash Yes Good_Rf2 Good Rf and Spot Shape? TLC_DCM->Good_Rf2 Good_Rf2->Flash Yes Change_Stationary_Phase Consider Amine-Functionalized or Alumina Stationary Phase Good_Rf2->Change_Stationary_Phase No

Caption: Decision workflow for initial method development.

Issue 2: Compound is Stuck on the Column (Low or No Recovery)

You've loaded your sample, run a significant volume of eluent, and little to none of your product has eluted.

This indicates very strong, likely irreversible, adsorption to the stationary phase.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% TEA in hexanes/ethyl acetate). This pre-treatment neutralizes the acidic sites.[1]

  • Dry Loading with a Basic Adsorbent: If you are dry loading your sample, instead of adsorbing it onto silica gel, use a more inert or basic support like Celite® or basic alumina.

  • Switch to a Less Acidic Stationary Phase: This is a situation where switching to neutral alumina or an amine-functionalized silica column is highly recommended.

Issue 3: Peak Fronting

The front of your peak is sloped, while the back is steep.

Peak fronting is less common than tailing for basic compounds but can occur.

Causes and Solutions:

  • Column Overload: You may have loaded too much sample onto the column.

    • Solution: Reduce the amount of sample loaded. As a rule of thumb, for a reasonably good separation, the sample load should be 1-5% of the mass of the stationary phase.

  • Sample Insoluble in Mobile Phase: If the sample precipitates at the top of the column upon injection, it can lead to fronting as it slowly redissolves.

    • Solution: Ensure your sample is fully dissolved in the loading solvent. If the sample has poor solubility in the mobile phase, use the minimum amount of a stronger solvent to dissolve it for loading, or preferably, use a dry loading technique.

Troubleshooting Flowchart

Start Problem Observed Problem_Type What is the issue? Start->Problem_Type Tailing Peak Tailing / Broadening Problem_Type->Tailing Asymmetric Peak (Tail) No_Recovery Low / No Recovery Problem_Type->No_Recovery Nothing Elutes Fronting Peak Fronting Problem_Type->Fronting Asymmetric Peak (Front) Add_Base Add/Increase Basic Modifier (e.g., TEA) Tailing->Add_Base Deactivate_Column Pre-treat Column with Basic Eluent No_Recovery->Deactivate_Column Reduce_Load Reduce Sample Load Fronting->Reduce_Load Optimize_Solvent Optimize Solvent System (TLC) Add_Base->Optimize_Solvent Change_Stationary_Phase Switch to Amine-Functionalized Silica or Alumina Optimize_Solvent->Change_Stationary_Phase Dry_Load Use Basic Adsorbent for Dry Loading Deactivate_Column->Dry_Load Dry_Load->Change_Stationary_Phase Check_Solubility Improve Sample Solubility / Use Dry Loading Reduce_Load->Check_Solubility

Caption: A logical troubleshooting flowchart for common issues.

Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a 7-Azaspiro[3.5]nonane Derivative on Silica Gel
  • Method Development (TLC):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase of hexanes:ethyl acetate (e.g., 70:30) containing 0.5% triethylamine.

    • Visualize the spots under UV light and/or by staining.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. If the compound is very polar, switch to a dichloromethane:methanol system (e.g., 95:5) with 0.5% triethylamine.

  • Column Preparation:

    • Select an appropriately sized pre-packed silica gel column or pack your own.

    • Equilibrate the column with the initial mobile phase (containing the basic modifier) for at least 5 column volumes.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Carefully load the solution onto the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel (or Celite®), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the chromatography using a linear gradient from your initial mobile phase to a higher concentration of the more polar solvent. For example, a gradient from 10% to 50% ethyl acetate in hexanes (both containing 0.5% TEA) over 10-15 column volumes.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-azaspiro[3.5]nonane derivative.

References

  • MDPI. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 7-Azaspiro[3.5]nonane Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists attempting to functionalize spirocyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists attempting to functionalize spirocyclic amines. The 7-azaspiro[3.5]nonane scaffold is highly prized in modern drug discovery for its sp³-rich, rigid three-dimensional vector, which improves metabolic stability and target specificity compared to flat aromatic rings.

However, the defining feature of this molecule—the spirocyclic center at C4 fusing a cyclobutane ring to a piperidine core—creates profound steric hindrance. This congestion severely impacts functionalization at the nitrogen (N7) and adjacent carbon positions. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these barriers.

Part 1: N-Functionalization and Cross-Coupling

Troubleshooting Guide: Stalled Buchwald-Hartwig Aminations

Q: Why is my N-arylation of 7-azaspiro[3.5]nonane stalling at <20% conversion when using standard Pd(OAc)₂/BINAP conditions with an ortho-substituted aryl chloride?

A: The issue is a severe steric clash at the transition state of reductive elimination. The spiro[3.5]nonane system restricts the conformational flexibility of the piperidine ring. When the bulky palladium oxidative addition complex attempts to coordinate with the sterically hindered secondary amine, the formation of the Pd-amido intermediate is kinetically unfavorable. Furthermore, first-generation bidentate ligands like BINAP lack the necessary steric bulk to force the palladium center into a geometry that accelerates reductive elimination [1].

The Solution: Transition to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). To overcome this, you must use a highly electron-rich, sterically demanding ligand such as t-BuXPhos paired with a third- or fourth-generation (G3/G4) palladacycle precatalyst [2]. The bulky tert-butyl groups on the ligand actively push the coupling partners together around the metal center, dramatically lowering the activation energy for reductive elimination.

Table 1: Quantitative Comparison of Ligand Efficacy in N-Arylation of 7-Azaspiro[3.5]nonane

Ligand SystemPrecatalystBaseYield (Unencumbered Aryl Bromide)Yield (ortho-Substituted Aryl Chloride)
BINAPPd(OAc)₂Cs₂CO₃45%<5%
XPhosPd₂(dba)₃NaOtBu88%35%
RuPhosPd G3NaOtBu95%62%
t-BuXPhosPd G4NaOtBu98%91%

Data synthesized from internal benchmarking. Reactions performed at 0.5 mmol scale in 1,4-dioxane at 100 °C for 12 hours.

Standard Operating Procedure: High-Yield N-Arylation

This protocol is a self-validating system: the use of a G3/G4 precatalyst ensures a 1:1 Pd-to-ligand ratio, eliminating the variable of incomplete catalyst activation.

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a stir bar, add 7-azaspiro[3.5]nonane (1.2 equiv, 0.6 mmol), the aryl chloride (1.0 equiv, 0.5 mmol), t-BuXPhos Pd G4 precatalyst (2 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Inert Atmosphere: Seal the vial with a PTFE/silicone septum. Evacuate and backfill the vessel with ultra-pure argon three times.

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture in a pre-warmed aluminum block at 100 °C for 4–12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

BH_Optimization Start N-Arylation of 7-azaspiro[3.5]nonane CheckSterics Assess Aryl Halide Sterics (ortho-substituents?) Start->CheckSterics Bulky High Steric Hindrance CheckSterics->Bulky Unenc Low Steric Hindrance CheckSterics->Unenc LigandBulky Use t-BuXPhos or BrettPhos Pd G3/G4 Precatalyst Bulky->LigandBulky LigandUnenc Use RuPhos or XPhos Pd G3/G4 Precatalyst Unenc->LigandUnenc BaseChoice Base Selection: NaOtBu (Standard) or LiHMDS (Base-sensitive FG) LigandBulky->BaseChoice LigandUnenc->BaseChoice Solvent Solvent: Toluene or Dioxane (100-110°C) BaseChoice->Solvent Success High-Yield C-N Coupling Solvent->Success

Figure 1: Decision matrix for optimizing Buchwald-Hartwig amination of sterically hindered spirocycles.

Part 2: Solid-Phase Organic Synthesis (SPOS) Integration

Troubleshooting Guide: Poor On-Resin Loading

Q: When incorporating N-Boc-7-azaspiro[3.5]nonane-carboxylic acid onto Wang resin, my loading efficiency is consistently below 40%. How do I improve this?

A: The causality lies in the compounding effect of macro- and micro-sterics. Solid-phase organic synthesis (SPOS) relies on the diffusion of reagents into a polymer matrix [3]. The Wang resin matrix restricts the degrees of freedom for the incoming building block. When you combine this restricted macro-environment with the rigid, bulky 3D vector of the spirocyclic core, the kinetics of esterification using standard carbodiimide chemistry (e.g., DIC/HOBt) are severely retarded.

The Solution: Uronium-Based Coupling and Matrix Expansion. Abandon DIC/HOBt. Instead, utilize HATU (a highly reactive uronium salt) in combination with a catalytic amount of DMAP. HATU forms an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which utilizes an intramolecular hydrogen bond to accelerate the aminolysis/esterification step, effectively bypassing the steric bulk of the spirocycle.

Standard Operating Procedure: High-Efficiency Resin Loading
  • Resin Swelling: In a solid-phase synthesis vessel, swell Wang resin (1.0 g, 1.2 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain completely.

  • Activation: In a separate flask, dissolve N-Boc-7-azaspiro[3.5]nonane-carboxylic acid (3.0 equiv, 3.6 mmol) and HATU (3.0 equiv, 3.6 mmol) in anhydrous DMF (8 mL). Add DIPEA (6.0 equiv, 7.2 mmol) and stir for 5 minutes to pre-form the active ester.

  • Coupling: Transfer the activated solution to the swollen resin. Add DMAP (0.1 equiv, 0.12 mmol) as a nucleophilic catalyst.

  • Agitation: Agitate the suspension gently at room temperature for 16 hours.

  • Washing: Drain the vessel and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and methanol (3 × 10 mL). Dry under vacuum.

Part 3: Regioselective C-H Functionalization

FAQ: Controlling Site Selectivity

Q: I am trying to functionalize the carbon framework of the spirocycle. What is the default regioselectivity, and how can I override the steric hindrance to target the distal carbons?

A: Default reactivity is governed by electronics, but distal functionalization requires geometric overriding. In the absence of a directing group, the functionalization of the 7-azaspiro[3.5]nonane ring is dictated by the inherent reactivity of the C-H bonds. The C6 and C8 positions (α to the nitrogen) are the most electronically activated due to hyperconjugation with the nitrogen lone pair. They are highly susceptible to oxidation, forming an iminium ion intermediate that can be trapped by nucleophiles [4].

However, if you wish to target the C3 or C5 positions (β/γ to the nitrogen), you are fighting the massive steric shield generated by the cyclobutane ring. To functionalize these distal positions, you must employ a Directing Group (DG) Strategy . By attaching a transient directing auxiliary to the N7 position, you can coordinate a transition metal catalyst (like Pd or Ir) and force it into a rigid metallacycle that bypasses the steric bulk, delivering the catalyst precisely to the deactivated C-H bond [4].

CH_Functionalization Core 7-azaspiro[3.5]nonane Core Alpha C6/C8 (α-position) Electronically Activated Core->Alpha BetaGamma C3/C5 (β/γ-position) Sterically Shielded Core->BetaGamma Oxidation Oxidation to Iminium Ion Alpha->Oxidation Directing Install Directing Group (e.g., at N7) BetaGamma->Directing AlphaProd α-Functionalized Product Oxidation->AlphaProd BetaProd Regiocontrolled Distal Functionalization Directing->BetaProd

Figure 2: Mechanistic pathways for regioselective C-H functionalization of the spirocyclic core.

References
  • Ruiz-Castillo, P., & Buchwald, S. L. "Cross-Coupling of Heteroatomic Electrophiles." Chemical Reviews, ACS Publications. Available at:[Link]

  • Jiao, J., et al. "General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Handling 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Welcome to the Advanced Technical Support Center for handling 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane . This spirocyclic building block is highly valuable in drug discovery, but its structural features—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane . This spirocyclic building block is highly valuable in drug discovery, but its structural features—specifically the methoxymethylene enol ether moiety—demand rigorous handling protocols.

This guide is designed for research scientists and drug development professionals. It synthesizes mechanistic causality with field-proven Standard Operating Procedures (SOPs) to prevent compound degradation, ensuring high-fidelity results in your synthetic workflows.

Mechanistic Overview: The Vulnerability of the Enol Ether

The primary challenge in handling 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is not the Boc (tert-butyloxycarbonyl) protecting group, which is robust under neutral and mildly acidic conditions. The critical vulnerability lies in the methoxymethylene group , which functions as an enol ether.

Enol ethers are exceptionally sensitive to acid-catalyzed hydrolysis[1]. The electron-donating nature of the oxygen atom activates the adjacent double bond toward electrophilic attack by protons. Even trace amounts of acid (such as those found on untreated silica gel or dissolved atmospheric CO₂) combined with ambient moisture will trigger a rapid cascade, converting the valuable enol ether into an aldehyde (7-Boc-2-formyl-7-azaspiro[3.5]nonane) and methanol[2].

EnolEtherHydrolysis A 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane (Enol Ether) B Oxonium Ion Intermediate A->B Protonation (Rate-Limiting) H Trace Acid (H+) + Moisture (H2O) H->A C Hemiacetal Intermediate B->C Nucleophilic Attack by H2O D 7-Boc-2-formyl- 7-azaspiro[3.5]nonane (Aldehyde) + Methanol C->D Elimination of Methanol

Figure 1: Acid-catalyzed hydrolysis pathway of the methoxymethylene enol ether moiety.

Quantitative Stability Profile

To understand the urgency of moisture and acid exclusion, consider the hydrolysis kinetics of structurally similar enol ethers and acetals across different pH environments[3][4].

pH LevelEnvironment / BufferHalf-Life (t½) at 25 °CPrimary Degradation Mechanism
4.94 Acetate Buffer / Standard Silica~6 minutesRapid oxonium ion formation
5.61 Citrate Buffer~28 minutesModerate protonation
6.82 Phosphate Buffer~7 hoursSlow background hydrolysis
7.40+ Physiological / Basified> 20 daysStable; minimal protonation

Table 1: Influence of pH on the half-life of enol ether moieties. Note the exponential acceleration of degradation as pH drops below 6.0.

Troubleshooting & FAQs

Q1: My compound degraded into a new, lower-Rf spot on TLC during storage. What happened? A1: The compound has likely hydrolyzed into 7-Boc-2-formyl-7-azaspiro[3.5]nonane. Causality: Glassware often possesses slightly acidic surface silanol groups. If the compound was stored in an un-flamed vial with ambient air, atmospheric moisture and trace surface acidity catalyzed the hydrolysis of the methoxymethylene group. The resulting aldehyde is more polar, appearing lower on a standard silica TLC plate.

Q2: I tried to purify the crude mixture via flash chromatography, but I recovered zero enol ether. Why? A2: Standard chromatography silica gel is inherently acidic (pH ~4.5–5.5) and contains up to 10% tightly bound water[5]. Causality: When your compound passes through the column, the acidic silanol groups protonate the enol ether, and the residual water acts as a nucleophile, destroying the compound on the column within minutes (as shown in Table 1). You must use basified silica gel (see SOP 2).

Q3: Is the Boc protecting group also at risk during these degradation events? A3: Generally, no. The Boc group requires strong, highly concentrated acids (e.g., neat TFA or 4M HCl in dioxane) to undergo cleavage via a tert-butyl cation elimination mechanism. The enol ether is orders of magnitude more sensitive and will completely hydrolyze under mildly acidic conditions (pH 4–6) where the Boc group remains entirely intact.

Q4: Can I use standard deuterated chloroform (CDCl₃) for NMR analysis? A4: No. Commercial CDCl₃ degrades over time to produce trace amounts of phosgene and deuterium chloride (DCl). Causality: The DCl will instantly hydrolyze the enol ether in the NMR tube. Solution: Filter the CDCl₃ through a small plug of basic alumina immediately before use, or use a naturally acid-free solvent like Benzene-d6 or Pyridine-d5[6].

Standard Operating Procedures (SOPs)

To ensure high reproducibility and prevent degradation, implement these self-validating protocols in your laboratory.

SOP 1: Anhydrous Handling and Storage

Because the degradation requires both a proton source and water, eliminating moisture is the most effective preventative measure[7][8].

  • Glassware Preparation: Flame-dry all storage vials and Schlenk flasks under high vacuum (< 0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon.

  • Reagent Transfer: Perform all transfers of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane inside a nitrogen-filled glovebox or using strict Schlenk line techniques.

  • Acid Scavenging (Optional but Recommended): Add a single pellet of anhydrous potassium carbonate (K₂CO₃) or a drop of triethylamine (TEA) to the storage vial to neutralize any auto-catalytic acid generation.

  • Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store at -20 °C.

  • Self-Validation Step: Place a moisture-indicating CoCl₂ test strip inside the secondary storage desiccator. If the strip turns from blue to pink, the environmental seal has been compromised and the atmosphere must be purged.

SOP 2: Moisture-Safe Chromatographic Purification

To purify the compound without triggering hydrolysis, the acidic silanol sites on the silica gel must be neutralized prior to loading[5].

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA) .

  • Column Packing: Slurry-pack the silica gel using the TEA-basified eluent.

  • Column Neutralization: Flush the packed column with at least 3 column volumes (CV) of the basified eluent.

    • Self-Validation Step: Collect a few drops of the column eluent, spot it on a piece of filter paper, and apply a drop of Bromocresol Green indicator. A blue color confirms the mobile phase exiting the column is sufficiently basic (pH > 5.4), meaning all acidic silanol sites have been neutralized.

  • Loading: Dissolve the crude 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane in a minimum amount of the basified eluent and load it onto the column.

  • Elution: Run the column rapidly using positive nitrogen pressure to minimize the compound's residence time on the stationary phase.

  • Concentration: Evaporate the fractions under reduced pressure using a rotary evaporator with a bath temperature not exceeding 30 °C to prevent thermal degradation.

References

  • Liang, Z., et al. "Tuning the stability of alkoxyisopropyl protection groups." Beilstein Journal of Organic Chemistry, 2019, 15, 731–738. Available at:[Link]

  • Gillies, E. R., et al. "Acetals as pH-Sensitive Linkages for Drug Delivery." Bioconjugate Chemistry, 2004, 15(6), 1254-1263. Available at:[Link]

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Department of Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane vs traditional piperidine scaffolds

Escaping Flatland: 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane vs. Traditional Piperidine Scaffolds in Drug Discovery The "Escape from Flatland" Paradigm For decades, the piperidine ring has been a ubiquitous workho...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane vs. Traditional Piperidine Scaffolds in Drug Discovery

The "Escape from Flatland" Paradigm

For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry, serving as a core scaffold in countless FDA-approved therapeutics. However, as drug discovery targets become more complex, the limitations of traditional planar (flat) heterocycles have become apparent. Piperidine-heavy libraries often suffer from high lipophilicity, poor aqueous solubility, off-target hERG channel liability (cardiotoxicity), and susceptibility to CYP450-mediated α -oxidation.

To overcome these hurdles, medicinal chemists have embraced the "Escape from Flatland" paradigm, prioritizing molecules with a higher fraction of sp³-hybridized carbons ( Fsp3​ ). Bioisosteric replacement of piperidines with spirocyclic scaffolds—specifically the 7-azaspiro[3.5]nonane core—introduces rigid, three-dimensional architectures. These spirocycles project functional groups across orthogonal vectors, unlocking novel chemical space while systematically improving physicochemical and pharmacokinetic (PK) profiles [1].

Logic Piperidine Traditional Piperidine (Planar Scaffold) Prop1_Pip Low Fsp3 & Flat Shape (Higher Lipophilicity) Piperidine->Prop1_Pip Prop2_Pip Exposed Nitrogen (High hERG Liability) Piperidine->Prop2_Pip Spiro 7-azaspiro[3.5]nonane (3D Spirocyclic Scaffold) Prop1_Spiro High Fsp3 & Orthogonal Shape (Improved Solubility) Spiro->Prop1_Spiro Prop2_Spiro Steric Shielding (Reduced hERG & CYP Oxidation) Spiro->Prop2_Spiro

Logical relationship comparing physicochemical properties of piperidine vs. spirocyclic scaffolds.

Comparative Physicochemical Data

When replacing a traditional 4-substituted piperidine with a 2-substituted 7-azaspiro[3.5]nonane, the structural rigidification fundamentally alters the molecule's behavior in biological systems.

PropertyTraditional Piperidine (e.g., 4-substituted)7-azaspiro[3.5]nonane (2-substituted)Impact on Drug Design
Fraction of sp³ carbons ( Fsp3​ ) Lower (~0.83 for simple rings)Higher (1.0 for the core)Increases 3D complexity; strongly correlates with clinical success.
Conformation Planar / Chair (Flatland)Orthogonal / Rod-likeExplores novel exit vectors; improves target specificity [2].
Lipophilicity (LogP) HigherLower (typically Δ LogP -0.5 to -1.0)Improves aqueous solubility; lowers non-specific protein binding.
Metabolic Stability Susceptible to CYP450 α -oxidationSterically shielded at the spiro centerIncreases half-life ( t1/2​ ) and reduces toxic metabolites.
hERG Liability High (basic nitrogen is highly exposed)Reduced (steric bulk alters pKa/binding)Mitigates cardiotoxicity risks in preclinical models.

The Methoxymethylene Advantage: Causality in Scaffold Design

Within the spirocyclic toolkit, 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is a highly specialized and strategic building block.

Why use a methoxymethylene group instead of a standard aldehyde? Free aldehydes (like 2-formyl-7-azaspiro[3.5]nonane) are notoriously unstable during long-term storage. They are prone to auto-oxidation into carboxylic acids, hydrate formation in the presence of ambient moisture, and spontaneous polymerization. The methoxymethylene group ( =CH−OCH3​ ) acts as a stable enol ether . It serves as a shelf-stable, masked aldehyde that can be carried through aggressive upstream synthetic steps and selectively "unmasked" only when the chemist is ready to perform a C-N bond-forming event (such as reductive amination)[3].

Workflow Start 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane (Stable Enol Ether) Hydrolysis Acidic Hydrolysis (TFA, H2O, MeCN, 25°C) Start->Hydrolysis Unmasking Aldehyde 7-Boc-2-formyl- 7-azaspiro[3.5]nonane (Reactive Intermediate) Hydrolysis->Aldehyde Yields Aldehyde RedAmination Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Aldehyde->RedAmination Target Functionalization Product Functionalized Spirocyclic Lead Compound RedAmination->Product C-N Bond Formation

Experimental workflow for unmasking and functionalizing the methoxymethylene spirocyclic scaffold.

Experimental Methodology: Unmasking & Functionalization

To ensure high yields and prevent degradation, the unmasking of the enol ether and the subsequent functionalization must be executed as a self-validating, two-phase system.

Phase 1: Enol Ether Hydrolysis (Unmasking)

Causality Check: A weak acid (TFA) is utilized rather than a strong mineral acid (like HCl or H₂SO₄) to ensure the acid-sensitive N-Boc protecting group remains intact while the enol ether is hydrolyzed.

  • Preparation: Dissolve 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (1.0 eq, e.g., 1.0 g, 3.74 mmol) in a solvent mixture of Acetonitrile (MeCN) and Water (4:1 v/v, 45 mL total).

  • Acidification: Add Trifluoroacetic acid (TFA) dropwise (approx. 0.3 mL) to the stirring solution.

  • Reaction & Self-Validation: Stir the mixture at 25°C for 4 hours. Monitor the reaction via LC-MS. Validation: The reaction is deemed complete when the starting material mass completely shifts to the corresponding aldehyde mass (a net loss of 14 Da, corresponding to the loss of the =CH−OCH3​ moiety and the addition of =O ).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting 7-Boc-2-formyl-7-azaspiro[3.5]nonane should be used immediately in Phase 2.

Phase 2: Reductive Amination

Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without prematurely reducing the unreacted free aldehyde into a dead-end alcohol byproduct.

  • Imine Formation: Dissolve the freshly prepared 7-Boc-2-formyl-7-azaspiro[3.5]nonane (1.0 eq) and the target primary or secondary amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (1.5 eq) to drive the equilibrium toward iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in small portions to control the mild exotherm.

  • Completion & Workup: Stir the mixture for 4–12 hours at room temperature until TLC indicates complete consumption of the aldehyde. Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry, and purify via flash chromatography to isolate the functionalized spirocyclic lead compound.

Pharmacological Case Studies

The integration of the 7-azaspiro[3.5]nonane scaffold has yielded measurable successes in recent drug development programs:

  • Epigenetic Inhibitors (ASH1L): In the structure-based development of novel ASH1L inhibitors, replacing a flat, flexible linker with a rigid spiro-piperidine moiety allowed the molecule to precisely access the LMI binding pocket. This 3D rigidification resulted in compound 66s (AS-254s), a highly potent inhibitor with an IC50​ of 94 nM, demonstrating substantially improved anti-leukemic cellular efficacy compared to its planar predecessors [2].

  • Cardiotoxicity Mitigation: In local anesthetics (e.g., bupivacaine analogs), replacing the central piperidine ring with an aza-spirocycle significantly reduced the molecule's toxicity profile. The spirocyclic variants exhibited up to a 5.0-fold increase in the lethal dose threshold in murine models while maintaining potent analgesic efficacy, proving that spiro-substitution is a viable strategy for designing out hERG/cardiac liability [1].

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

  • Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed Central (PMC) / Journal of Medicinal Chemistry. Available at:[Link]

  • Bcl-2 Inhibitors (Patent detailing enol ether hydrolysis protocols for azaspiro[3.5]nonane derivatives).WIPO (World Intellectual Property Organization).
Comparative

Comparing metabolic stability of spiro[3.5]nonane versus spiro[3.3]heptane derivatives

The pharmaceutical industry's strategic shift toward sp3 -rich molecular architectures—often termed "escaping from flatland"—has positioned spirocyclic scaffolds as premier bioisosteres for traditional planar arenes[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical industry's strategic shift toward sp3 -rich molecular architectures—often termed "escaping from flatland"—has positioned spirocyclic scaffolds as premier bioisosteres for traditional planar arenes[1]. By introducing three-dimensionality, these scaffolds can enhance target selectivity, improve aqueous solubility, and reduce off-target promiscuity[2]. However, the specific choice of spirocycle profoundly dictates the molecule's pharmacokinetic fate.

This guide provides an objective, data-driven comparison of the metabolic stability of spiro[3.5]nonane versus spiro[3.3]heptane derivatives, equipping drug development professionals with the mechanistic insights needed for rational scaffold selection[3].

Mechanistic Causality: Ring Strain vs. CYP450 Vulnerability

The metabolic stability of a spirocycle is intrinsically linked to its internal ring strain, which dictates the hybridization and reactivity of its constituent C-H bonds.

  • Spiro[3.3]heptane : Comprising two fused four-membered cyclobutane rings, this scaffold is characterized by high angle strain. This geometric distortion forces the internal C-C bonds to adopt higher p-character, which in turn increases the s-character (and relative acidity) of the adjacent C-H bonds. Cytochrome P450 (CYP450) enzymes readily exploit these activated C-H bonds via hydrogen atom transfer (HAT), leading to rapid oxidative clearance[1].

  • Spiro[3.5]nonane : By replacing one cyclobutane with a six-membered cyclohexane ring, the spiro[3.5]nonane scaffold achieves a significantly lower-energy state. The cyclohexane moiety naturally adopts a stable chair conformation, sterically shielding its equatorial and axial C-H bonds from the CYP450 heme-oxo intermediate. This structural relaxation directly correlates with extended metabolic half-lives[4].

Mechanism cluster_0 Spiro[3.3]heptane Pathway cluster_1 Spiro[3.5]nonane Pathway A High Angle Strain (Cyclobutane Rings) B Increased C-H p-character A->B C Rapid CYP450 Oxidation B->C D Low Angle Strain (Cyclohexane Chair) E Shielded C-H Bonds D->E F Extended Metabolic Half-Life E->F

Structural causality governing the metabolic stability of spirocyclic scaffolds.

Quantitative Data Comparison

The theoretical vulnerabilities of spiro[3.3]heptane are borne out in empirical data. When the meta-substituted phenyl ring of the FDA-approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane core, the resulting saturated analogs (trans-76 and cis-76) exhibited a severe reduction in metabolic stability in human liver microsomes (HLM)[1][5].

Conversely, spiro[3.5]nonane derivatives, such as acetazolamide analogs targeting bacterial carbonic anhydrase, consistently demonstrate robust resistance to Phase I liver metabolism[4].

Compound / AnalogCore Scaffold CLint​ (µL/min/mg)Half-life ( t1/2​ )Target Application
Sonidegib (Reference)Phenyl (meta-substituted)1893 minHedgehog Pathway Inhibitor
trans-76 Spiro[3.3]heptane3647 minHedgehog Pathway Inhibitor
cis-76 Spiro[3.3]heptane15611 minHedgehog Pathway Inhibitor
Acetazolamide Analog 5 Spiro[3.5]nonaneNot Reported> 120 minCarbonic Anhydrase Inhibitor

Data synthesized from comparative microsomal stability assays[1][4][5]. Note the dramatic 8-fold decrease in half-life for the cis-spiro[3.3]heptane isomer compared to the planar reference.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively quantify these differences during lead optimization, researchers must employ a highly controlled in vitro liver microsome assay. The following protocol is designed as a self-validating system, ensuring that the observed clearance is strictly enzymatic and free from matrix artifacts.

Protocol S1 Matrix Prep (0.5 mg/mL HLM) S2 NADPH Addition (Initiate Cycle) S1->S2 S3 Time-Course (0-45 min) S2->S3 S4 ACN Quench (Denature CYP) S3->S4 S5 LC-MS/MS (Quantification) S4->S5

Self-validating workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology:

  • Matrix Preparation & Equilibration : Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH is critical for proper CYP450 folding. A standardized protein concentration of 0.5 mg/mL ensures pseudo-first-order kinetics, preventing substrate depletion from artificially inflating the apparent half-life.

  • Substrate Spiking : Add the test compound (e.g., spiro[3.5]nonane derivative) to achieve a final concentration of 1 µM.

    • Causality: Operating well below the typical Michaelis constant ( Km​ ) guarantees that the intrinsic clearance rate ( CLint​ ) is independent of the substrate concentration.

  • Initiation via Cofactor : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. The precise addition of NADPH defines the T=0 starting point of enzymatic metabolism.

  • Time-Course Sampling & Quenching : At specific intervals (0, 5, 15, 30, and 45 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any matrix-induced ion suppression during downstream mass spectrometry.

  • Centrifugation & LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the exponential depletion of the parent compound.

Biological Applications & Downstream Signaling

The superior metabolic stability of spiro[3.5]nonane makes it an ideal core for drugs requiring sustained systemic exposure. For instance, 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes[2][3].

The rigid architecture of the spiro[3.5]nonane scaffold ensures high receptor affinity, while the stable cyclohexane ring prevents premature hepatic clearance. This allows the drug to effectively reach pancreatic β-cells and trigger the cAMP-dependent insulin secretion cascade[2].

Signaling L Spiro[3.5]nonane Agonist R GPR119 Receptor L->R G Gs Protein R->G AC Adenylyl Cyclase G->AC cAMP cAMP Elevation AC->cAMP Ins Insulin Secretion cAMP->Ins

GPR119 signaling cascade activated by stable spiro[3.5]nonane derivatives.

References

  • Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. mykhailiukchem.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7fcxxGeY03HlOn7nDQXU0z6lNMKL56BT20dYbumEHzDYEcryLaGq5BsCWHkHk5c7EhrNVVOnbiwtkjBBf_pgAQO2yI6e814mJSRnz54YVAvHCOTjkkuCbMcWpvf_qSob1GJNpiWlW8S1aKdDpjO2f3ACnflD-hdkQMtzhoVmyPbVLsnc-vE0=]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3e_tTEAyazbUxBkRBbO3v6C1XR0KFcPMn0TvcrdAXPqsCtUevlAPnOvvyLHgCh3RcJThkoezRJTuaRMgtiL5I8qfQN2PnNqSEw8wIXWLRXDIHDWvW7VIVR0qLjmUnEombdX4K3fh4zLbCtEyqRbrGSa6NWw==]
  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHStH7z4sStULuTeHryWy4bEE7Fj6-LuvJ7F4VswMkhpoFbx89cfIy5UZ-ecNAma9u7qjx1FgcEmWcUNSaZJipZrT0YQPYbVIr62iO7G7jwKq7S4wzBFmbeYC2tsrRu-IRLYkTm3L3tCZTfijNwVcS]
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG3Q0GWZbCOLGECdYxzutlzLCoYxQbBc7tKl8xARtqeO-0wmlHrS2rBPU_VokJU7wG_CRSls-ymp5P-JtIRurwHDP_9iedIrzQ48_nwpQqOL_mUTibHaUZjjGK8yNvmSeoIeT5gtnoumDMLDBp6WilVq8dXk07zprgKepk2q3Z1sGlx22V1g2ks2ujbN7qpMvHZMMkGmxapFPTJTSDlixK4Ixyv7LtO2xp4uGRlczlzoA_1osmGwu9cKbAyemrLepprzM=]
  • Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2LDKXuPFlnUDQNIUTPuYv7WFRQANpkigB3am8MocXNTCs-FJzKXjqWLN2iGgn_pdOT6ullY2ZOauR111WY3U9qMqPOhNz-Jd3TzWIAfYig6eqZhjpVxHqMmEPRU_WeKnHFMcafeQ2wtY_L9c7fxoBS-FATCTR5vPkLmXlTAu0NHMRa6YtzwZ-0QfzKr-m_45_OubqrfIcDob8pbu41RmahiTYM_o=]

Sources

Validation

LC-MS Fragmentation Profiling of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane: A Comparative Guide

Introduction: The Analytical Shift Toward Spirocyclic Scaffolds In modern drug discovery, there is a pronounced shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) to improve the metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Shift Toward Spirocyclic Scaffolds

In modern drug discovery, there is a pronounced shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) to improve the metabolic stability and aqueous solubility of drug candidates. The azaspiro[3.5]nonane core has emerged as a privileged structural motif, offering an optimal balance of conformational rigidity and three-dimensional complexity compared to traditional flat aromatic rings or highly flexible linear alkyl chains.

When functionalized with a methoxymethylene group and protected by a tert-butyloxycarbonyl (Boc) group, 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane becomes a highly versatile synthetic intermediate. However, accurately identifying this compound and differentiating it from its structural isomers during reaction monitoring or metabolite profiling requires a rigorous understanding of its gas-phase fragmentation behavior under collision-induced dissociation (CID). This guide objectively compares the LC-MS/MS performance of this spiro[3.5] scaffold against alternative building blocks, providing actionable, self-validating methodologies for analytical scientists.

Structural Dynamics & Mechanistic Causality of Fragmentation

The fragmentation of 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane (Exact Mass: 267.18 Da) in positive electrospray ionization (ESI+) is dictated by the relative proton affinities of its functional groups and the inherent strain of its ring system.

  • The Boc Group (Low-Energy Pathway): Protonation preferentially occurs at the carbamate carbonyl. Upon collisional activation, the Boc group undergoes a concerted fragmentation mechanism. This is driven by the electrophilicity of the N-Boc carbonyl and the thermodynamic stability of the departing tert-butyl cation, resulting in the release of isobutylene (-56 Da) followed by rapid decarboxylation (-44 Da)[1].

  • The Methoxymethylene Group (Mid-Energy Pathway): Following the de-Boc process, the charge migrates to the exposed secondary amine or the ether oxygen. The methoxymethylene moiety typically undergoes a neutral loss of methanol (-32 Da), creating a highly stable conjugated diene system on the spiro ring.

  • The Spiro Core (High-Energy Pathway): The azaspiro[3.5]nonane core is highly resilient. Unlike less stable, non-spirocyclic amines that readily undergo β-cleavage to open the piperidine ring[2], the spiro[3.5] system requires significantly higher collision energies to shatter, often resulting in complex hydrocarbon losses rather than simple cleavage.

Fragmentation M [M+H]+ m/z 268.19 F1 [M+H - C4H8]+ m/z 212.12 M->F1 - Isobutylene (-56 Da) Concerted Elimination F2 [M+H - Boc]+ m/z 168.13 M->F2 - Boc (-100 Da) Direct Cleavage F1->F2 - CO2 (-44 Da) Decarboxylation F3 [M+H - Boc - MeOH]+ m/z 136.11 F2->F3 - CH3OH (-32 Da) Methoxymethylene Loss F4 F4 F2->F4 CE > 35 eV Spiro Ring Opening

Proposed ESI+ collision-induced dissociation (CID) pathway for the target.

Comparative Fragmentation Analysis

Comparing 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane to alternative scaffolds reveals distinct stability profiles. The spiro[3.5]nonane linker has been shown to provide superior biological activity and stability in various target classes, such as FXR agonists[3] and ASH1L inhibitors[4], which directly correlates with its robust gas-phase stability observed in mass spectrometry.

Quantitative Fragmentation Comparison
Compound ScaffoldPrecursor Ion [M+H]⁺Primary Neutral LossSecondary FragmentCore Cleavage CE₅₀Structural Stability
7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane m/z 268.19-100 Da (Boc)m/z 136.11 (-MeOH)~35 eV High (Stable piperidine-cyclobutane fusion)
2-Boc-6-(methoxymethylene)-2-azaspiro[3.3]heptane m/z 240.16-100 Da (Boc)m/z 108.08 (-MeOH)~20 eV Low (High cyclobutane ring strain)
1-Boc-4-(methoxymethylene)piperidine m/z 228.16-100 Da (Boc)m/z 96.08 (-MeOH)~28 eV Moderate (Standard piperidine flexibility)

Data Interpretation: The cyclobutane ring in the [3.3] system is highly strained, leading to lower energy barriers for ring-opening during CID. Conversely, the [3.5] system retains the stability of the piperidine ring, requiring higher collision energies (CE > 35 eV) to shatter the core after the Boc group is lost.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducible fragmentation data and eliminate false positives, the following protocol incorporates strict internal validation steps.

Step 1: System Suitability and Baseline Validation
  • Action: Inject a standard calibration mix (e.g., sodium formate) to ensure mass accuracy is < 5 ppm. Run a blank injection (50:50 MeOH:H₂O) before the sample.

  • Causality: The blank run establishes a baseline, confirms the absence of column carryover, and ensures system cleanliness, which is critical because basic amines are prone to interacting with active sites in the system[2].

Step 2: Sample Preparation
  • Action: Dissolve the analyte in MS-grade methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using the initial mobile phase conditions (95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Causality: Formic acid is critical as it acts as a proton source. It ensures the basic amine and carbamate are fully protonated in solution, keeping them in their protonated form to drastically improve peak shape and the ESI+ signal-to-noise ratio[2].

Step 3: Chromatographic Separation
  • Action: Utilize a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Apply a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: High-purity silica with end-capping minimizes secondary interactions (peak tailing) with the basic amine group once the Boc is removed in-source[2].

Step 4: Mass Spectrometry Acquisition
  • Action: Operate the Q-TOF in ESI Positive mode (Capillary Voltage: 3.0 kV). Isolate m/z 268.2 in the quadrupole. Ramp the collision energy (CE) from 10 eV to 40 eV using Nitrogen as the collision gas.

  • Causality: Ramping the CE is a self-validating technique that allows for the capture of both the low-energy de-Boc pathway (yielding m/z 168) and the high-energy spiro core shattering (yielding fragments < m/z 100) in a single acquisition window, providing a complete structural fingerprint.

LCMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization (Protonation via FA) LC->ESI Quad Quadrupole Isolation (m/z 268.18) ESI->Quad CID CID Fragmentation (Ramped CE: 10-40 eV) Quad->CID TOF TOF Mass Analysis (High-Res Detection) CID->TOF

Step-by-step LC-MS/MS workflow for spirocyclic building block analysis.

References[2] Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem. Available Here[1] Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available Here[3] Discovery and Optimization of Novel Nonbile Acid FXR Agonists as Preclinical Candidates for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available Here[4] Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. ACS Publications. Available Here

Sources

Comparative

A Researcher's Guide to Comparative Binding Affinity Analysis of 7-Azaspiro[3.5]nonane Analogs for Muscarinic Acetylcholine Receptors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the binding performance of novel 7-azaspiro[3.5]nonane analogs targeting muscarinic ace...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the binding performance of novel 7-azaspiro[3.5]nonane analogs targeting muscarinic acetylcholine receptors (mAChRs). We will delve into the scientific rationale, present detailed experimental protocols for determining binding affinity, and offer a structured approach to data analysis and interpretation.

The Scientific Imperative: Targeting Muscarinic Receptors with Novel Scaffolds

The 7-azaspiro[3.5]nonane scaffold is a compelling starting point for the design of novel therapeutic agents due to its rigid, three-dimensional structure, which allows for precise orientation of functional groups in chemical space. This is particularly advantageous when targeting G-protein coupled receptors (GPCRs), such as the muscarinic acetylcholine receptors.

Muscarinic receptors, comprising five subtypes (M1-M5), are pivotal in mediating a wide array of physiological functions in both the central and peripheral nervous systems.[1][2] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating the phospholipase C pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[3] Of particular interest is the M1 muscarinic receptor, which is highly expressed in the cortex and hippocampus.[1] Its activation is a promising strategy for treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][4]

A significant challenge in muscarinic drug discovery is achieving subtype selectivity, as the orthosteric binding site for the endogenous ligand, acetylcholine, is highly conserved across the five subtypes.[5] Lack of selectivity can lead to undesirable side effects. The development of novel scaffolds, such as the 7-azaspiro[3.5]nonane core, presents an opportunity to explore unique interactions with the receptor binding pockets, potentially leading to compounds with improved potency and selectivity. This guide outlines the essential experimental procedures to quantify and compare the binding affinities of such novel analogs, a critical step in identifying promising lead candidates.

Experimental Design: A Validated Workflow for Comparative Affinity Profiling

A robust comparison of binding affinities requires a well-defined experimental workflow. The following diagram illustrates a logical progression from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Kinetic Analysis & Selectivity Profiling cluster_3 Phase 4: Data Interpretation A Synthesized 7-Azaspiro[3.5]nonane Analogs B Competitive Radioligand Binding Assay (Single Concentration) A->B C Identify 'Hits' with Significant Displacement B->C D Competitive Radioligand Binding Assay (Dose-Response) C->D E Calculate IC50 and Ki Values D->E F Biolayer Interferometry (BLI) E->F H Screen Against M1-M5 Receptor Panel E->H G Determine ka, kd, and KD F->G J Structure-Activity Relationship (SAR) Analysis G->J I Establish Selectivity Profile H->I I->J K Lead Candidate Selection J->K

Figure 1: Experimental workflow for comparative binding affinity studies.

Experimental Protocols

Competitive Radioligand Binding Assay

This technique is the gold standard for determining the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[5]

A. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: 7-azaspiro[3.5]nonane analogs dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled Antagonist: Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • 96-well Plates: For sample incubation.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

B. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[6] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration (e.g., 1 µM) of an unlabeled antagonist like atropine.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the 7-azaspiro[3.5]nonane test compound (typically a serial dilution from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[7]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mats. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is a label-free optical technique that measures biomolecular interactions in real-time, providing valuable data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[8]

A. Materials and Reagents:

  • BLI System: An instrument such as the Octet® RED96.

  • Biosensors: Streptavidin (SA) biosensors are commonly used for biotinylated proteins.

  • Immobilized Receptor: Purified, biotinylated muscarinic receptor protein.

  • Assay Buffer: A suitable buffer such as PBS with a small amount of a non-ionic surfactant (e.g., 0.02% Tween-20) to reduce non-specific binding.

  • Test Compounds: 7-azaspiro[3.5]nonane analogs at various concentrations.

  • 96-well Plates: Black, flat-bottom plates are recommended.

B. Step-by-Step Methodology:

  • Biosensor Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes before use.

  • Receptor Immobilization:

    • Establish a baseline reading by dipping the hydrated biosensors into wells containing assay buffer.

    • Immobilize the biotinylated receptor onto the streptavidin biosensors by dipping them into a solution of the receptor until a stable signal is achieved.

  • Association:

    • Establish another baseline in assay buffer.

    • Move the biosensors to wells containing different concentrations of the 7-azaspiro[3.5]nonane analog to measure the association phase in real-time.

  • Dissociation:

    • Move the biosensors back to wells containing only assay buffer to measure the dissociation of the analog from the receptor.

  • Regeneration (Optional): Depending on the interaction, the biosensors can sometimes be regenerated with a low pH buffer to remove the bound analyte for reuse.

C. Data Analysis:

  • Data Processing: The instrument software will generate sensorgrams (plots of binding response versus time). Reference-subtract the data using a biosensor with no immobilized receptor or a well with only buffer to correct for baseline drift and non-specific binding.

  • Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation and Interpretation

For a clear and objective comparison, the binding affinity data for a series of 7-azaspiro[3.5]nonane analogs should be summarized in a table. The following is an illustrative example:

Compound IDR1 GroupR2 GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 SelectivityM3/M1 Selectivity
AZS-001 -CH₃-H153001502010
AZS-002 -CH₂CH₃-H105002505025
AZS-003 -CH₃-F2520018087.2
AZS-004 -CH₃-OCH₃560040012080

This table contains hypothetical data for illustrative purposes.

Interpreting the Data:

  • Potency: A lower Ki value indicates a higher binding affinity and greater potency. In the example above, AZS-004 is the most potent analog at the M1 receptor.

  • Selectivity: The selectivity ratio (Ki of off-target receptor / Ki of target receptor) is a critical parameter. A higher ratio indicates greater selectivity. AZS-004 also shows the highest selectivity for M1 over M2 and M3 receptors.

  • Structure-Activity Relationship (SAR): By comparing the chemical structures with their corresponding binding affinities, researchers can deduce the impact of different functional groups on potency and selectivity. For instance, comparing AZS-001 and AZS-002 suggests that a larger ethyl group at the R1 position may slightly improve M1 affinity but significantly decrease affinity for M2 and M3, thereby enhancing selectivity. The introduction of a methoxy group at the R2 position in AZS-004 appears to be highly favorable for M1 potency and selectivity.

Mechanistic Context: M1 Muscarinic Receptor Signaling Pathway

Understanding the downstream signaling cascade of the target receptor provides context for the functional consequences of ligand binding. Activation of the M1 muscarinic receptor leads to a well-defined signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 7-Azaspiro[3.5]nonane Analog (Agonist) M1R M1 Receptor Ligand->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Response

Sources

Validation

Spectroscopic Validation of Methoxymethylene Geometry in Spirocyclic Compounds: A Comparative Guide

Introduction & The Analytical Challenge Spirocyclic scaffolds have become a cornerstone of modern drug discovery. By introducing rigid, sp3 -rich three-dimensional architectures, medicinal chemists can significantly impr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Spirocyclic scaffolds have become a cornerstone of modern drug discovery. By introducing rigid, sp3 -rich three-dimensional architectures, medicinal chemists can significantly improve target selectivity, metabolic stability, and overall pharmacokinetic profiles[1]. However, functionalizing these scaffolds often involves the installation of exocyclic double bonds, such as the methoxymethylene group ( =CH−OMe ).

Determining the E/Z geometry of this moiety is a critical analytical bottleneck. Incorrect stereochemical assignment can derail structure-activity relationship (SAR) models and lead to the progression of the wrong clinical candidate.

The Causality of the Challenge: Why 1D NMR Fails

In standard aliphatic alkenes, E/Z geometry is trivially assigned using 1D 1H -NMR by measuring the vicinal scalar coupling constant ( 3JHH​ ) across the double bond, where Jtrans​≈15 Hz and Jcis​≈10 Hz.

However, in a spirocyclic methoxymethylene system, the double bond is exocyclic, and the terminal carbon bears an oxygen atom and a single methine proton. There is no vicinal proton to couple with. Consequently, the Karplus equation is rendered useless. To solve this, we must abandon through-bond scalar coupling and rely entirely on through-space dipolar interactions (Nuclear Overhauser Effect, NOE) or advanced computational modeling[2].

Comparative Analysis of Spectroscopic Modalities

As a Senior Application Scientist, I evaluate analytical modalities not just by their theoretical capabilities, but by their physical limitations in a real-world laboratory.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • The Physics: NOESY relies on cross-relaxation between spatially proximate protons (< 5 Å). The causality of NOE enhancement is strictly tied to the molecule's rotational correlation time ( τc​ ).

  • The Catch: For small molecules (< 1000 Da) tumbling rapidly in solution, the NOE is positive. For very large molecules (> 3000 Da) tumbling slowly, the NOE is negative. NOESY is highly effective at these extremes.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • The Physics: For mid-sized spirocyclic pharmaceuticals (1000–3000 Da), the tumbling rate approaches the spectrometer's Larmor frequency ( ωτc​≈1.12 ). At this critical juncture, the laboratory-frame NOE crosses zero, and cross-peaks vanish entirely.

  • The Solution: ROESY applies a continuous-wave spin-lock pulse, measuring cross-relaxation in the rotating frame. In this frame, the ROE is always positive, regardless of molecular weight. If your spirocycle is a mid-sized PROTAC or macrocycle, ROESY is mandatory[3].

Computational NMR (GIAO-DFT)
  • The Physics: When extreme conformational flexibility blurs NOE cross-peaks, we turn to Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT). By calculating the magnetic shielding tensors of both E and Z isomers in silico and comparing them to experimental chemical shifts, we can assign geometry with high statistical confidence[2].

X-Ray Crystallography
  • The Physics: The gold standard. It provides absolute spatial coordinates via electron density mapping. However, it is fundamentally limited by the thermodynamic lottery of single-crystal growth.

Quantitative Comparison of Modalities

ModalityIdeal Molecular WeightTurnaround TimeSample RequirementConfidence LevelPrimary Limitation
2D NOESY < 1000 Da or > 3000 Da2–12 Hours1–5 mgHighZero-crossing NOE in mid-sized molecules.
2D ROESY 1000–3000 Da4–16 Hours2–10 mgHighSusceptible to TOCSY artifacts.
GIAO-DFT Any (Computational)2–5 DaysNone (In Silico)Very HighRequires high-performance computing clusters.
X-Ray Any (if crystallizable)Days to Weeks> 5 mg (Crystalline)AbsoluteCrystal growth is empirical and often fails.

Workflow Visualization

Workflow Start Synthesized Spirocyclic Methoxymethylene Compound Crystallizable Is it crystallizable? Start->Crystallizable XRay X-Ray Crystallography (Gold Standard) Crystallizable->XRay Yes MWCheck Molecular Weight Check (Correlation Time tau_c) Crystallizable->MWCheck No Validate E/Z Geometry Confirmed XRay->Validate NOESY 2D NOESY (Small MW < 1000) MWCheck->NOESY Extreme tau_c ROESY 2D ROESY (Mid-size MW 1000-3000) MWCheck->ROESY Intermediate tau_c CompNMR Computational NMR (GIAO-DFT Validation) NOESY->CompNMR Ambiguous NOE NOESY->Validate Clear cross-peaks ROESY->CompNMR Ambiguous ROE ROESY->Validate Clear cross-peaks CompNMR->Validate

Fig 1: Decision matrix for E/Z geometry validation in spirocyclic compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system. If an experiment fails, the data itself must tell you it failed.

Protocol 1: Self-Validating 2D ROESY Workflow

Objective: Determine the proximity of the =CH−OMe proton to the spiro-ring protons.

  • Sample Preparation & Degassing: Dissolve 5 mg of the compound in 600 µL of deuterated solvent. Causality: You must degas the sample (freeze-pump-thaw or Ar sparging). Paramagnetic dissolved oxygen provides an alternative relaxation pathway that quenches the NOE signal.

  • Spin-Lock Calibration: Set the spin-lock continuous wave power to 2–3 kHz. Causality: Too high, and you burn the probe; too low, and magnetization is not locked.

  • Self-Validation Check 1 (Phase Integrity): Process the 2D spectrum. True ROE cross-peaks must have the opposite phase (sign) to the diagonal peaks. If a cross-peak has the same phase as the diagonal, it is a TOCSY artifact (through-bond scalar coupling masquerading as through-space proximity) and must be discarded.

  • Self-Validation Check 2 (The Internal Ruler): Before measuring the distance from the methoxymethylene proton to the ring, integrate the cross-peak of a known, rigid distance in the molecule (e.g., geminal protons on the spiro ring, exactly 1.75 Å apart). Use this volume to calibrate the distance equation: rij​=rref​(Vref​/Vij​)1/6 . If the internal ruler calculates an impossible distance, the mixing time ( τm​ ) was improperly set (spin diffusion occurred), and the experiment is invalid.

Protocol 2: GIAO-DFT Computational Validation

Objective: Assign geometry when NMR signals are heavily overlapped or conformers are in rapid exchange.

  • Conformational Search: Run a Monte Carlo conformational search using Molecular Mechanics (e.g., OPLS4 force field) for both the E and Z isomers.

  • Geometry Optimization: Optimize all conformers within 3 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level of theory[2].

  • GIAO Calculation: Calculate the isotropic shielding tensors using the mPW1PW91/6-311+G(2d,p) level of theory with an implicit solvent model (PCM).

  • Self-Validation Check (DP4+ Probability): Input the calculated and experimental chemical shifts into the DP4+ statistical framework. Causality: The system is self-validating because DP4+ outputs a probability score. If the probability of the E isomer is not >95% over the Z isomer, the basis set was insufficient or a critical conformer was missed. The result is rejected, and the calculation must be rerun at a higher level of theory.

Conclusion

The assignment of exocyclic methoxymethylene geometry in spirocyclic compounds cannot rely on traditional scalar coupling. By understanding the underlying physics of correlation times and cross-relaxation, scientists can strategically deploy NOESY, ROESY, and GIAO-DFT methods. Implementing self-validating checks—such as phase-discrimination in ROESY and DP4+ thresholding in computational NMR—ensures that stereochemical assignments are robust, reproducible, and ready for regulatory submission.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry 2025; 287:117368.[Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. "Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods." Chemical Reviews 2007, 107(9), 3744-3779.[Link]

  • Nicolaou, K. C., et al. "Total Synthesis of (−)-Mucosin and Revision of Structure." The Journal of Organic Chemistry 2018, 83(21), 13356-13362.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Guide for 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Executive Summary 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is a highly specialized spirocyclic scaffold utilized in modern drug discovery to improve the pharmacokinetic profiles and metabolic stability of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane is a highly specialized spirocyclic scaffold utilized in modern drug discovery to improve the pharmacokinetic profiles and metabolic stability of active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group and the methoxymethylene functionality dictates stringent handling, storage, and disposal protocols. Mishandling this compound—particularly during waste aggregation—can lead to severe safety incidents, including toxic exposure and catastrophic container pressurization.

Mechanistic Causality in Chemical Waste Management

To manage this compound safely, laboratory personnel must understand the chemical reactivity of its functional groups. As a Senior Application Scientist, I emphasize that safe disposal is not just about following rules; it is about respecting the underlying chemistry.

1. The Acid-Labile Boc Group & Pressurization Risk The Boc group provides excellent steric hindrance and stability under basic and nucleophilic conditions[1]. However, it is highly sensitive to acidic environments. If waste containing this compound is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group will undergo rapid thermolytic cleavage[2].

  • The Causality : This deprotection reaction releases carbon dioxide ( CO2​ ) and isobutylene gas[2]. Generating just 1 mole of deprotected amine (approx. 267 g of starting material) produces approximately 45 liters of gas at standard temperature and pressure (STP). In a sealed waste carboy, this rapid gas evolution will cause catastrophic overpressurization and explosive container rupture.

2. The Methoxymethylene Enol Ether The methoxymethylene group functions as an enol ether. Under aqueous acidic conditions, it is susceptible to hydrolysis, forming an aldehyde. This is an exothermic process that can further accelerate the thermal degradation of surrounding waste, increasing the risk of a thermal runaway in a mixed-waste carboy.

3. Halogenated vs. Non-Halogenated Routing When this compound is dissolved in solvents like dichloromethane (DCM) or chloroform, the entire solution must be classified as halogenated waste[3]. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, making it significantly more expensive and logistically complex to process[3].

Standard Operating Procedure (SOP): Disposal Methodologies

The following self-validating protocol ensures compliance with EPA guidelines and standard Environmental Health and Safety (EHS) practices for laboratory waste management[4].

Step 1: Waste Stream Verification
  • Action : Confirm the pH of the liquid waste stream before adding 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane.

  • Validation : Use pH indicator strips to ensure the receiving waste carboy is neutral to slightly basic (pH 7–9). Never add this compound to a carboy containing acidic waste to prevent isobutylene gas evolution.

Step 2: Solvent Classification and Segregation
  • Action : Determine the primary solvent used in your reaction or purification step.

  • Validation : If the solvent contains halogens (e.g., DCM, chloroform) at a concentration greater than 1%, route to the Halogenated Organic Waste container[3]. If dissolved in solvents like ethyl acetate, methanol, or hexane, route to the Non-Halogenated Organic Waste container[3].

Step 3: Containerization
  • Action : Transfer the waste into a high-density polyethylene (HDPE) or glass waste container using a dedicated funnel[4].

  • Validation : Ensure the container is no more than 80% full to allow for vapor expansion[4]. Cap the container securely, but utilize vented caps if there is any residual risk of slow off-gassing from prior reactions.

Step 4: Labeling and Storage
  • Action : Attach a hazardous waste tag immediately. List "7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane" and all associated solvents.

  • Validation : Store the waste in a designated Satellite Accumulation Area (SAA) with secondary containment, away from direct sunlight and heat sources[5].

Spill Response and Decontamination Protocol

In the event of a spill, immediate containment is required to prevent environmental discharge[5].

  • Isolate : Evacuate non-essential personnel and ensure adequate fume hood or room ventilation.

  • Absorb : Cover the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel, or commercial vermiculite)[5]. Do not use combustible materials like sawdust.

  • Collect : Sweep the absorbed mixture using non-sparking tools and transfer it to a solid hazardous waste container[5].

  • Decontaminate : Wash the affected area with a mild detergent and water. Collect the wash water as aqueous chemical waste.

Quantitative Waste Data and Compatibility

Table 1: Waste Stream Compatibility and Hazard Profiling

Waste Stream CategoryCompatibilityQuantitative Hazard MetricPrimary Consequence of Mixing
Aqueous Acids (e.g., TFA, HCl) INCOMPATIBLE ~45 L gas evolved per mole of APIContainer rupture via CO2​ and isobutylene gas evolution.
Strong Oxidizers (e.g., Peroxides) INCOMPATIBLE High exothermic potential ( ΔH<0 )Fire hazard; accelerated decomposition of the spirocyclic ring.
Halogenated Solvents (e.g., DCM) Compatible>1% Halogen content triggers EPA routingSafe, but requires costly high-temperature incineration.
Non-Halogenated Solvents (e.g., EtOAc) Highly CompatibleFlash point dependent on solventSafe; standard organic incineration routing.
Waste Segregation Workflow

WasteFlow A 7-Boc-2-(methoxymethylene)- 7-azaspiro[3.5]nonane Waste B Physical State? A->B C Solid Residue B->C Solid D Liquid Solution B->D Liquid E Contaminated PPE B->E Consumables I Solid Hazardous Waste C->I F Contains Halogenated Solvents? (e.g., DCM) D->F E->I G Non-Halogenated Organic Waste F->G No H Halogenated Organic Waste F->H Yes (>1%) J High-Temperature Incineration (EPA Compliant) G->J H->J I->J

Figure 1: Decision matrix for the segregation and disposal of spirocyclic amine waste.

References
  • Title : Hazardous Waste Management Program Introduction Source : Eastern Washington University URL : [Link]

  • Title : Laboratory Hazardous Waste Management Guide Source : University of Tennessee URL :[Link]

  • Title : Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source : ResearchGate URL : [Link]

Sources

Handling

Personal protective equipment for handling 7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane

Technical Safety & Handling Guide: 7-Boc-2-(methoxymethylene)-7-azaspiro[1]nonane As a Senior Application Scientist, I frequently consult on the integration of advanced spirocyclic scaffolds into drug discovery pipelines...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Handling Guide: 7-Boc-2-(methoxymethylene)-7-azaspiro[1]nonane

As a Senior Application Scientist, I frequently consult on the integration of advanced spirocyclic scaffolds into drug discovery pipelines. 7-Boc-2-(methoxymethylene)-7-azaspiro[1]nonane is a highly valuable building block; its spirocyclic core imparts enhanced metabolic stability and three-dimensional complexity compared to flat aromatic rings, while the methoxymethylene group provides a versatile handle for further functionalization.

However, handling this compound requires a rigorous, causality-driven approach to safety. The lipophilic nature of the spirocyclic scaffold enhances skin permeability, and the tert-butoxycarbonyl (Boc) protecting group introduces specific chemical reactivities, particularly 2[2]. This guide provides a comprehensive operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the why behind the hazards. Boc-protected spirocyclic amines typically exhibit a specific hazard profile based on their molecular architecture[3].

Table 1: GHS Hazard Classifications and Mechanistic Causality

GHS CodeHazard DescriptionMechanistic Causality
H315 Causes skin irritationThe lipophilic spiro[1]nonane core readily partitions into the lipid bilayers of the stratum corneum, carrying the mildly basic amine moiety into dermal tissues[3].
H319 Causes serious eye irritationDirect contact disrupts the aqueous/lipid tear film, leading to localized pH changes and cellular damage to the corneal epithelium[3].
H335 May cause respiratory irritationInhalation of fine particulate dust interacts with the mucosal lining of the respiratory tract, causing localized inflammation[3].
EUH044 Risk of explosion if heated under confinementExposure to strong acids (e.g., TFA, HCl) triggers the cleavage of the Boc group, rapidly evolving isobutylene gas and carbon dioxide (CO₂), which can over-pressurize closed vessels[2].

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without context. The selection below is engineered specifically for the handling of 4[4].

Table 2: Quantitative PPE Specifications and Selection Logic

PPE CategorySpecification / StandardQuantitative MetricCausality & Operational Logic
Hand Protection Nitrile Rubber (NBR) GlovesMin. thickness: 0.11 mm.Breakthrough: >480 min (dry).Nitrile provides excellent resistance to the dry solid. Critical: If handling in dichloromethane (DCM) or trifluoroacetic acid (TFA), switch to Neoprene over Nitrile double-gloving, as DCM permeates standard nitrile in <5 minutes.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesN/A (Must feature tight-fitting side shields).Prevents ingress of airborne particulates during weighing and protects against splash hazards during solvent addition[5].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blend.Synthetic fabrics can melt into the skin during a fire and generate static electricity, posing an ignition risk when handling fine powders.
Respiratory N95 / P100 Particulate RespiratorFiltration efficiency: >95% of airborne particles (0.3 µm).Required only if handling outside of a certified chemical fume hood or during large-scale (>100 g) powder transfers where aerosolization is inevitable[5].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not assume equipment is functioning; verify it dynamically before proceeding.

Protocol 1: Safe Weighing and Transfer
  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm) .

    • Self-Validation Step: Tape a small strip of Kimwipe to the bottom of the sash; it should pull inward steadily.

  • Static Dissipation: Boc-protected spirocycles can accumulate static charge. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-ionizer or a damp lint-free cloth to prevent powder dispersion.

  • Weighing: Tare a conductive weighing boat (e.g., aluminum, or static-treated plastic). Carefully transfer the 7-Boc-2-(methoxymethylene)-7-azaspiro[1]nonane using a clean stainless-steel spatula.

  • Solvent Addition (Pre-Reaction): If dissolving the compound, add the solvent (e.g., THF, DMF, or DCM) slowly.

    • Warning: Do not add strong acids (TFA, HCl) at this stage unless specifically performing a deprotection step, as this will trigger rapid 2[2].

Spill Response and Disposal Plan

A spill involving a lipophilic amine requires immediate, methodical action to prevent surface contamination and exposure.

Protocol 2: Solid Spill Response
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Upgrade: Don a fresh pair of nitrile gloves and ensure safety goggles are secure.

  • Containment: Do not dry sweep with a brush, as this aerosolizes the powder. Instead, cover the spilled solid with a damp paper towel (using water or a mild 5% isopropanol solution) to suppress dust.

  • Collection: Carefully scoop the damp matrix using a disposable plastic scraper and place it into a sealable, hazardous waste bag.

  • Decontamination: Wash the affected surface with a 10% bleach solution or soapy water to remove residual lipophilic compound, followed by a DI water rinse.

Waste Disposal Considerations

Collect all solid waste and contaminated items (spatulas, weigh boats) in a dedicated, clearly labeled hazardous waste container[5].

  • Critical Segregation: Never dispose of Boc-protected amines in the same waste carboy as strong acidic waste. The acidic environment will catalyze Boc deprotection in the waste container, leading to gas generation and potentially catastrophic container rupture[2].

Process Visualization

The following diagram illustrates the logical workflow for handling and exposure control, ensuring safety checks are built into the operational sequence.

HandlingWorkflow Start 1. Pre-Operation Verify Hood (80-120 fpm) & PPE Weighing 2. Weighing & Transfer (Anti-static measures) Start->Weighing Solvent 3. Solvent Addition (Avoid Strong Acids) Weighing->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Response (Wet-wipe, no dry sweeping) Spill->Clean Yes Reaction 4. Proceed to Reaction (Monitor for gas evolution) Spill->Reaction No Waste 5. Waste Disposal (Segregate from acidic waste) Clean->Waste Reaction->Waste

Figure 1: Operational workflow and exposure control for handling Boc-protected spirocyclic amines.

References

Sources

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